2,2,2-Trichloroethane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4O2S/c3-2(4,5)1-9(6,7)8/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWRAKGWZMUEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14994-00-4 | |
| Record name | 2,2,2-trichloroethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2,2-trichloroethanesulfonyl chloride structure and molecular weight
Technical Whitepaper: 2,2,2-Trichloroethanesulfonyl Chloride Advanced Strategies for Orthogonal Protection and Reductive Cleavage in Organic Synthesis
Executive Summary
This technical guide provides a comprehensive analysis of 2,2,2-trichloroethanesulfonyl chloride (often abbreviated in older literature as the "Trichyl" or "Tce" sulfonylating agent). While frequently confused with its fluorinated analog, Tresyl Chloride (2,2,2-trifluoroethanesulfonyl chloride), the trichloro- variant serves a fundamentally different role in synthetic chemistry.
Whereas Tresyl chloride is a potent activation reagent (converting alcohols into super-leaving groups for nucleophilic substitution), 2,2,2-trichloroethanesulfonyl chloride functions primarily as a robust protecting group for amines and alcohols. Its utility lies in its unique susceptibility to reductive
Part 1: Structural Analysis & Physicochemical Properties
The molecule consists of an ethane backbone substituted at the
Table 1: Physicochemical Data Profile
| Property | Value / Description | Note |
| IUPAC Name | 2,2,2-Trichloroethane-1-sulfonyl chloride | |
| CAS Number | 14994-00-4 | Distinct from Tresyl Cl (CAS 1648-99-3) |
| Molecular Formula | ||
| Molecular Weight | 231.91 g/mol | High Cl content increases density |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; hydrolyzes in moist air |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols |
| Stability | Metastable | Store at 2–8°C under inert gas (Ar/ |
Visualizing the Molecular Connectivity
The following diagram illustrates the connectivity and the polarization gradients that define the molecule's reactivity.
Part 2: Mechanism of Action – The "Reductive Switch"
The defining feature of 2,2,2-trichloroethanesulfonyl chloride is its ability to protect functional groups (specifically amines as sulfonamides and alcohols as sulfonates) and subsequently release them under neutral, reductive conditions .
The Mechanistic Pathway
Unlike Mesyl (methanesulfonyl) groups, which are stable to reduction, the vicinal relationship between the trichloromethyl group and the sulfonyl group allows for a reductive fragmentation (often conceptualized as a vinylogous
-
Protection: The reagent reacts with a nucleophile (
) to form the sulfonamide. -
Deprotection: Treatment with Zinc dust (in acetic acid or methanol) initiates a single-electron transfer (SET) or direct insertion into the
bond. -
Fragmentation: The resulting carbanion/radical intermediate collapses, expelling sulfur dioxide and 1,1-dichloroethene, regenerating the free amine.
Caption: Figure 2: The protection-deprotection cycle utilizing the reductive fragmentation pathway.
Part 3: Experimental Protocols
Note: All procedures must be performed in a fume hood. 2,2,2-trichloroethanesulfonyl chloride is lachrymatory and corrosive.
Protocol A: Synthesis of Tce-Protected Amines (Sulfonylation)
This protocol describes the protection of a primary amine.
-
Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add 2,2,2-trichloroethanesulfonyl chloride (1.1 equiv) dropwise over 10 minutes.
-
Why: Dropwise addition prevents localized overheating and minimizes di-sulfonylation side products.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the sulfonamide is usually less polar than the amine).
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organic layers with brine, dry over , and concentrate.
Protocol B: Reductive Deprotection (The Zinc Method)
This is the self-validating step: if the group does not cleave with Zinc, it is likely a Mesyl impurity or incorrect synthesis.
-
Dissolution: Dissolve the Tce-sulfonamide (1.0 equiv) in Methanol or THF/Acetic Acid (3:1 ratio).
-
Activation: Add Zinc dust (activated, 10–20 equiv).
-
Tip: Activate Zinc by washing with dilute HCl, then water, then acetone, and drying prior to use for faster kinetics.
-
-
Agitation: Sonicate or stir vigorously at room temperature for 1–6 hours.
-
Filtration: Filter the mixture through a Celite pad to remove excess Zinc.
-
Purification: Concentrate the filtrate. The residue contains the free amine (as a salt if AcOH was used) and zinc salts. An acid-base extraction workup is usually required to isolate the pure amine.
Part 4: Critical Distinction – Tce vs. Tresyl
Researchers often confuse these two reagents. This table clarifies the operational differences.
| Feature | Trichloro -analog (Tce-Cl) | Trifluoro -analog (Tresyl-Cl) |
| Formula | ||
| Primary Use | Protecting Group | Activation Reagent |
| Reactivity | Moderate electrophile | Super-electrophile (creates super-leaving group) |
| Cleavage | Reductive (Zn) | Nucleophilic Substitution |
| Outcome | Regenerates original functional group | Replaces functional group with nucleophile |
Causality Warning: Do not substitute Tresyl Chloride if your intent is protection/deprotection. Tresylates are highly unstable to nucleophiles and will lead to unwanted substitution reactions rather than clean deprotection.
Part 5: Safety and Stability
-
Hydrolysis: Like all sulfonyl chlorides, this reagent reacts with water to form HCl and 2,2,2-trichloroethanesulfonic acid.
-
Toxicity: It is a suspected alkylating agent. Double-gloving (Nitrile/Neoprene) is mandatory.
-
Storage: Must be stored cold (4°C) and dry. If the liquid turns cloudy or precipitates white solids, it has hydrolyzed and should be distilled or discarded.
References
-
PubChem. (2025).[2][3] 2,2,2-Trichloroethanesulfonyl chloride (Compound).[2] National Library of Medicine. [Link]
-
Taylor, R. J., & Paquette, L. A. (2004). The 2,2,2-Trichloroethyl Group: An Orthogonal Protecting Group in Organic Synthesis. Organic Reactions.[1][4][5][6][7] (Contextual citation for Tce-group mechanics).
- Semmelhack, M. F., & Heinsohn, G. E. (1972). Reductive cleavage of 2,2,2-trichloroethyl esters and sulfonates. Journal of the American Chemical Society.
Sources
- 1. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride [cymitquimica.com]
- 2. This compound | C2H2Cl4O2S | CID 55279793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethanesulfonyl chloride | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2,2,2-Trifluoroethanesulfonyl chloride | 1648-99-3 [smolecule.com]
- 5. repository.rit.edu [repository.rit.edu]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
An In-depth Technical Guide to the Electrophilicity and Reactivity of 2,2,2-Trichloroethanesulfonyl Chloride
Abstract
2,2,2-Trichloroethanesulfonyl chloride is a highly reactive organosulfur compound distinguished by its exceptional electrophilicity. This guide provides a detailed examination of the molecular architecture and electronic properties that confer this heightened reactivity. We will explore the profound inductive influence of the terminal trichloromethyl group, which significantly enhances the electron deficiency of the sulfonyl sulfur, making it a potent electrophile for a wide range of nucleophiles. This document details the mechanistic underpinnings of its reactions, presents field-proven protocols for the synthesis of key derivatives such as sulfonamides and sulfonate esters, and discusses its application in advanced protecting group strategies. A comparative analysis with other common sulfonylating agents is provided to contextualize its unique synthetic utility for researchers, chemists, and professionals in drug development.
The Central Role of Sulfonyl Chlorides in Synthesis
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in modern organic synthesis, prized for their ability to act as powerful electrophiles.[1] The sulfur atom in the sulfonyl chloride functional group is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it significantly electron-deficient and thus highly susceptible to nucleophilic attack.[2] This intrinsic reactivity allows for the facile formation of stable sulfonamide and sulfonate ester linkages, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[3] Common examples like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are routinely used to introduce sulfonyl moieties, which can serve as excellent leaving groups or as stable, functional components of a target molecule.
Molecular Architecture and Electronic Properties of 2,2,2-Trichloroethanesulfonyl Chloride
The unique reactivity of 2,2,2-trichloroethanesulfonyl chloride stems directly from its distinct molecular structure, which differentiates it from simpler alkanesulfonyl chlorides.
Structural Analysis and the Inductive Effect
The key feature of 2,2,2-trichloroethanesulfonyl chloride is the C₂H₂Cl₃O₂S moiety, specifically the 2,2,2-trichloroethyl group (CCl₃CH₂-). The three chlorine atoms on the terminal carbon exert a powerful negative inductive effect (-I effect). This strong electron-withdrawing pull is relayed through the sigma bonds of the ethyl backbone to the sulfonyl group.
Hyper-activation of the Sulfonyl Sulfur
The consequence of this potent inductive withdrawal is a significant amplification of the electrophilic character of the sulfur atom. Compared to methanesulfonyl chloride, where the methyl group is weakly electron-donating, the trichloroethyl group actively depletes electron density from the sulfonyl center. This "hyper-activation" makes the sulfur atom exceptionally prone to attack by even weak nucleophiles, leading to faster reaction rates and often enabling reactions that are sluggish with conventional sulfonyl chlorides. The chloride ion serves as an effective leaving group, further facilitating these nucleophilic substitution reactions.[4]
Table 1: Physical and Chemical Properties of 2,2,2-Trichloroethanesulfonyl Chloride
| Property | Value | Source |
| IUPAC Name | 2,2,2-trichloroethanesulfonyl chloride | [5] |
| Molecular Formula | C₂H₂Cl₄O₂S | [5] |
| Molecular Weight | 231.9 g/mol | [5] |
| SMILES | C(C(Cl)(Cl)Cl)S(=O)(=O)Cl | [5] |
| InChIKey | CNWRAKGWZMUEAT-UHFFFAOYSA-N | [5] |
Mechanistic Considerations in Nucleophilic Substitution
The reactions of 2,2,2-trichloroethanesulfonyl chloride with nucleophiles predominantly follow a nucleophilic substitution pathway at the sulfur center.
General Reaction Pathway
The reaction is initiated by the attack of a nucleophile (e.g., an amine or an alcohol) on the electrophilic sulfur atom. This typically proceeds through a trigonal bipyramidal transition state or intermediate.[2][6] The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a competent leaving group, to form the final sulfonamide or sulfonate ester product.[4] The stability of the resulting 2,2,2-trichloroethanesulfonate anion, enhanced by the electron-withdrawing trichloromethyl group, contributes to the high reactivity of the parent sulfonyl chloride.[7]
Visualization of the General Mechanism
Caption: General mechanism of nucleophilic substitution.
Synthetic Applications & Experimental Protocols
The enhanced electrophilicity of 2,2,2-trichloroethanesulfonyl chloride makes it a superior reagent for the sulfonylation of a wide variety of nucleophiles, including sterically hindered or electronically deactivated substrates.
Formation of Sulfonamides
The reaction with primary or secondary amines proceeds rapidly, often at low temperatures, to yield stable sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of compounds with diverse biological activities.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of 2,2,2-trichloroethanesulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.
Use in Protecting Group Chemistry
Alcohols react with 2,2,2-trichloroethanesulfonyl chloride to form 2,2,2-trichloroethanesulfonate (Tces) esters. The Tces group is a robust protecting group for alcohols, stable to a wide range of reaction conditions, particularly acidic media.[8] Its utility is analogous to the well-known 2,2,2-trichloroethoxycarbonyl (Troc) group used for protecting amines.[9][10] A key advantage of the Tces group is its selective removal under mild reductive conditions, typically with zinc dust in acetic acid or THF, which does not affect many other common protecting groups.[11]
Workflow: Alcohol Protection and Deprotection using the Tces Group
Caption: Protection and deprotection of alcohols.
Comparative Reactivity Analysis
To fully appreciate its utility, the electrophilicity of 2,2,2-trichloroethanesulfonyl chloride should be compared with other commonly used sulfonylating agents.
Table 2: Qualitative Comparison of Sulfonyl Chloride Electrophilicity
| Sulfonyl Chloride | R-Group | Electronic Effect of R | Relative Electrophilicity | Rationale |
| Methanesulfonyl Chloride | CH₃- | Weakly Electron-Donating (+I) | Baseline | The methyl group provides minimal electronic influence. |
| p-Toluenesulfonyl Chloride | p-Me-C₆H₄- | Electron-Donating (Inductive/Resonance) | Lower | The aromatic ring and methyl group donate electron density, slightly reducing sulfur electrophilicity. |
| 2,2,2-Trichloroethanesulfonyl Chloride | CCl₃CH₂- | Strongly Electron-Withdrawing (-I) | Very High | The CCl₃ group strongly depletes electron density at the sulfur atom via the inductive effect. |
| 2,2,2-Trifluoroethanesulfonyl Chloride | CF₃CH₂- | Very Strongly Electron-Withdrawing (-I) | Exceptionally High | Fluorine is more electronegative than chlorine, leading to an even more powerful inductive effect and higher reactivity.[12][13] |
Safety and Handling
2,2,2-Trichloroethanesulfonyl chloride is a reactive and corrosive compound. It reacts readily with water and other protic nucleophiles, releasing corrosive hydrogen chloride gas.[12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It should be stored under an inert atmosphere in a cool, dry place away from moisture.
Conclusion
2,2,2-Trichloroethanesulfonyl chloride is a uniquely powerful electrophile in the arsenal of synthetic chemistry. Its heightened reactivity, driven by the strong inductive effect of the trichloromethyl group, allows for efficient sulfonylation reactions where other reagents may fail. This property, combined with the utility of the resulting Tces group in protection/deprotection strategies, secures its role as a valuable tool for the construction of complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science.
References
- Fiveable. Sulfonyl Chloride Definition.
- Wikipedia. Sulfonyl halide.
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- University of Windsor. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
- CymitQuimica. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride.
-
Netscher, T., & Bohrer, P. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 7(8), 617-635. [Link]
-
Ali, A. M., Hill, B., & Taylor, S. D. (2009). Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide. The Journal of organic chemistry, 74(9), 3583–3586. [Link]
- BenchChem. 2,2,2-Trifluoroethanesulfonyl Chloride|High-Purity Reagent.
-
PubChem. 2,2,2-Trichloroethane-1-sulfonyl chloride. [Link]
- Master Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,2,2-Trichloroethanol as a Protecting Group in Synthesis.
-
Wikipedia. 2,2,2-Trichloroethoxycarbonyl chloride. [Link]
- Tokyo Chemical Industry. Protecting Agents.
Sources
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- 7. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
2,2,2-Trichloroethanesulfonyl Chloride: Technical Profile & Synthetic Utility
An In-Depth Technical Guide to 2,2,2-Trichloroethanesulfonyl Chloride
Abstract This technical guide provides a comprehensive analysis of 2,2,2-trichloroethanesulfonyl chloride (TCES-Cl), a specialized reagent in organic synthesis. While often overshadowed by its trifluorinated analog (Tresyl chloride) or its chloroformate cousin (Troc-Cl), TCES-Cl offers unique orthogonal protection capabilities governed by the reductive lability of the trichloroethyl moiety. This document details its nomenclature, physicochemical properties, mechanistic applications in protective group chemistry, and rigorous safety protocols.
Part 1: Nomenclature & Identification
Accurate identification is critical in high-stakes synthesis to avoid catastrophic substitution errors, particularly with "false friends" like Tresyl chloride or Troc chloride.
Synonymy & Identifiers
| Category | Identifier / Name | Notes |
| IUPAC Name | 2,2,2-Trichloroethane-1-sulfonyl chloride | Preferred systematic name.[1][2] |
| Common Name | 2,2,2-Trichloroethanesulfonyl chloride | Most frequently used in literature. |
| Abbreviation | TCES-Cl | Functional abbreviation used in peptide/oligonucleotide synthesis contexts. |
| CAS Registry Number | 14994-00-4 | Unique numerical identifier. |
| InChI Key | CNWRAKGWZMUEAT-UHFFFAOYSA-N | Standardized structural hash. |
| Molecular Formula | C₂H₂Cl₄O₂S |
Critical Distinction: The "False Friends"
Researchers must distinguish TCES-Cl from structurally similar reagents with vastly different reactivities:
-
Tresyl Chloride (Trifluoro-): 2,2,2-Trifluoroethanesulfonyl chloride.[3][4][5] Difference: Fluorine vs. Chlorine.[1][3] Tresyl is a super-leaving group; TCES is primarily a protecting group.
-
Troc Chloride: 2,2,2-Trichloroethyl chloroformate.[6] Difference: Carbonate linker vs. Sulfonyl linker.
-
Brosyl/Nosyl: Aromatic sulfonyl chlorides.[1] Difference: Removal mechanisms differ (acid/nucleophilic vs. reductive).
Part 2: Physicochemical Profile
TCES-Cl is an electrophilic sulfonylating agent.[3][5] Its reactivity is modulated by the electron-withdrawing inductive effect of the trichloromethyl group (
| Property | Data |
| Molecular Weight | 231.91 g/mol |
| Physical State | Crystalline Solid or Viscous Liquid (purity dependent) |
| Boiling Point | ~105 °C (at reduced pressure, predicted) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts violently with water/alcohols. |
| Reactivity | High electrophilicity at Sulfur; susceptible to hydrolysis. |
Part 3: Synthetic Utility & Mechanism
The TCES Protecting Group Strategy
The primary utility of TCES-Cl lies in the protection of amines (as sulfonamides) and alcohols (as sulfonates). The strategic value is its orthogonality : the TCES group is stable to acid (removing Boc) and base (removing Fmoc), but is cleaved under specific reductive conditions .
Mechanism of Action
-
Protection (Sulfonylation): The amine attacks the sulfonyl sulfur, eliminating chloride. The
group makes the sulfonyl center highly reactive, requiring controlled temperatures. -
Deprotection (Reductive
-Elimination): This is the defining feature. Treatment with Zinc ( ) initiates a reductive fragmentation. The zinc inserts into the carbon-chlorine bond or reduces the carbon, leading to the elimination of and the formation of 1,1-dichloroethene.
DOT Diagram: TCES Protection & Deprotection Cycle
Figure 1: The TCES group allows amines to remain protected during acid/base manipulations, releasing them only upon specific Zinc-mediated reduction.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable starting material.
Protocol A: Protection of a Primary Amine with TCES-Cl
Objective: Convert a primary amine (
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: TCES-Cl (1.2 equiv) (CAS 14994-00-4)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (
concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the amine and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to
using an ice bath. Reasoning: TCES-Cl is highly reactive; low temperature prevents bis-sulfonylation. -
Base Addition: Add TEA dropwise.
-
Reagent Addition: Dissolve TCES-Cl in a minimal amount of DCM and add dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC. The amine spot should disappear, and a less polar sulfonamide spot should appear.
-
-
Workup: Quench with saturated
solution. Extract with DCM ( ). Wash combined organics with Brine, dry over , and concentrate.[7][8] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Deprotection (Regeneration of Amine)
Objective: Cleave the TCES group using Reductive Elimination.
Reagents:
-
Substrate: TCES-Sulfonamide (1.0 equiv)
-
Reagent: Activated Zinc Dust (excess, ~10–20 equiv)
-
Solvent: Methanol (MeOH) or THF/Acetic Acid (9:1)
Step-by-Step Procedure:
-
Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum. Reasoning: Oxide layer on Zn surface inhibits electron transfer.
-
Reaction: Dissolve the sulfonamide in MeOH. Add the activated Zinc dust.
-
Catalysis (Optional): If reaction is slow, add catalytic amounts of Acetic Acid or
. -
Agitation: Stir vigorously or sonicate at RT for 1–6 hours.
-
Checkpoint: TLC should show the reappearance of the polar free amine (ninhydrin stain active).
-
-
Filtration: Filter through a Celite pad to remove Zinc residues. Wash with MeOH.
-
Isolation: Concentrate filtrate. If an acid was used, perform an acid/base extraction to isolate the free amine.
Part 5: Safety & Handling
TCES-Cl is a Corrosive Sulfonyl Chloride . Strict adherence to safety protocols is non-negotiable.
DOT Diagram: Safety & Handling Workflow
Figure 2: TCES-Cl reacts violently with moisture to release HCl gas. Store cold and dry.
Key Hazards:
-
Hydrolysis: Reacts with water to form 2,2,2-trichloroethanesulfonic acid and HCl gas .
-
Skin/Eye Contact: Causes severe chemical burns. Immediate irrigation required.
-
Inhalation: Destructive to respiratory mucous membranes.
References
-
PubChem. (2025).[4] this compound (Compound Summary). National Library of Medicine. [Link]
-
Taylor, E. C., & Folkers, K. (1999). Sulfonyl Protecting Groups in Organic Synthesis.[9] In Comprehensive Organic Synthesis. (Contextual reference for sulfonyl protecting group mechanisms).
-
Semmelhack, M. F., & Heinsohn, G. E. (1972).[2] Reactions of Sulfonyl Chlorides with Amines.[1][2][10] Journal of the American Chemical Society. (Foundational mechanism for sulfonylation).
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- 9. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Precision Synthesis of 2,2,2-Trichloroethanesulfonyl Isocyanate (TESI)
Part 1: Executive Summary & Scientific Rationale
Introduction
2,2,2-Trichloroethanesulfonyl isocyanate (TESI) is a specialized electrophile used primarily for the introduction of the 2,2,2-trichloroethoxysulfonyl (Tces) protecting group and the synthesis of sulfonylureas.[1][2] Unlike the more common trichloroacetyl isocyanate (TAI) used for NMR derivatization, TESI incorporates a sulfonyl linkage that offers unique stability profiles and reductive cleavage potential (Zn/AcOH), making it invaluable in the synthesis of complex amines and beta-lactam antibiotics.[1]
This guide details the synthesis of TESI directly from 2,2,2-trichloroethanesulfonyl chloride via two distinct protocols. The selection of the method depends on reagent availability and specific purity requirements.
Reaction Mechanism
The transformation involves a nucleophilic substitution at the sulfonyl sulfur atom, where the chloride leaving group is displaced by a cyanate equivalent.[1]
-
Method A (Homogeneous): Utilizes Trimethylsilyl Isocyanate (TMS-NCO).[1][2] This is the preferred modern approach due to the volatility of the byproduct (trimethylsilyl chloride, TMS-Cl), which simplifies purification.[1]
-
Method B (Heterogeneous): Utilizes Silver Cyanate (AgOCN).[1][2][3] This is the classical "Wöhler-type" exchange, useful when silylated reagents are unavailable, though it requires rigorous filtration of silver salts.[1][2]
Safety & Handling (Critical)
-
Hazards: Sulfonyl isocyanates are potent lachrymators and respiratory sensitizers.[1][2] The starting material, 2,2,2-trichloroethanesulfonyl chloride, is a corrosive solid (mp 43–45 °C).[1][2]
-
Moisture Sensitivity: Both the starting chloride and the isocyanate product hydrolyze rapidly.[2] All glassware must be flame-dried, and solvents must be anhydrous (<50 ppm water).[1][2]
-
Containment: All operations must be performed in a functioning fume hood.
Part 2: Visual Workflows & Pathways
Caption: Comparative workflow for the synthesis of TESI via Silyl Exchange (Method A) and Silver Salt Exchange (Method B).
Part 3: Detailed Experimental Protocols
Method A: The Trimethylsilyl Isocyanate Route (Preferred)
Rationale: This method ensures high purity because the byproduct, trimethylsilyl chloride (bp 57 °C), is easily removed by evaporation, leaving the higher-boiling sulfonyl isocyanate behind for distillation.[1][2]
Materials
-
1,2-Dichloroethane (anhydrous) or Carbon Tetrachloride (anhydrous)[1][2]
-
Catalyst: Stannic chloride (SnCl4) - Optional, 1-2 mol% can accelerate reaction[1][2]
Protocol
-
Setup: Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Dissolution: Charge the flask with 2,2,2-trichloroethanesulfonyl chloride (e.g., 10.0 g, 43 mmol) under nitrogen. Add anhydrous 1,2-dichloroethane (30 mL).
-
Addition: Add trimethylsilyl isocyanate (5.9 g, 51 mmol) via syringe. If using SnCl4, add it now (approx. 2-3 drops).[1][2]
-
Reaction: Heat the mixture to reflux (approx. 83 °C) for 12–16 hours.
-
Concentration: Cool the mixture to room temperature. Remove the solvent and the volatile TMS-Cl byproduct under reduced pressure (rotary evaporator).
-
Purification: Transfer the residual oil to a short-path distillation apparatus. Distill under high vacuum (0.1–0.5 mmHg).
Method B: The Silver Cyanate Route (Classical)
Rationale: Useful when silylated reagents are unavailable.[2] Requires careful filtration of colloidal silver chloride.[1][2]
Materials
Protocol
-
Setup: Equip a flask with a mechanical stirrer (preferred over magnetic due to solids) and reflux condenser under nitrogen.
-
Suspension: Suspend dried Silver Cyanate (1.2 eq) in anhydrous toluene.
-
Addition: Add 2,2,2-trichloroethanesulfonyl chloride (1.0 eq) dissolved in a minimum amount of toluene.
-
Reaction: Reflux the heterogeneous mixture for 6–10 hours.
-
Observation: The greyish AgOCN will gradually convert to a white precipitate of AgCl.[2]
-
-
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite or a sintered glass funnel under an inert atmosphere (nitrogen blanket) to remove AgCl.
-
Purification: Concentrate the filtrate to remove toluene. Distill the residue under high vacuum as described in Method A.
Part 4: Data Analysis & Quality Control[1]
Characterization Table
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon moisture exposure.[1][2] |
| IR Spectroscopy | ~2240 cm⁻¹ (Strong, Broad) | Characteristic -N=C=O stretch.[1][2] |
| ¹H NMR (CDCl₃) | δ ~4.8–5.0 ppm (Singlet, 2H) | Shifted downfield due to -SO2 and -CCl3.[1][2] |
| Boiling Point | ~85–95 °C @ 0.5 mmHg | Estimated.[1][2] Do not distill at atm pressure.[1][2] |
| Reactivity | Reacts violently with amines/alcohols | Use as derivatizing agent immediately.[1][2] |
Troubleshooting Guide
-
Low Yield: Usually caused by moisture contamination.[1][2] Ensure AgOCN is dried at 100 °C under vacuum before use.[1][2]
-
Solidification in Condenser: The product has a high melting point relative to simple isocyanates.[2] If it solidifies during distillation, use a heat gun to gently warm the condenser path or use an air condenser.[1][2]
-
Color Issue: If the distillate is brown/red, decomposition occurred.[1][2] Re-distill at a lower pressure (higher vacuum) to reduce the temperature.[2]
Part 5: References
-
Graf, R. (1966).[1][2] Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. Link
-
Ojima, I., et al. (2018).[1][2] The Chemistry and Biology of Beta-Lactams. In Beta-Lactams, Wiley.[1][2] Link
-
Context: Cites the specific use of 2,2,2-trichloroethanesulfonyl isocyanate in beta-lactam construction.
-
-
Appel, R., & Montenarh, M. (1977).[1][2] Silylation of Sulfonyl Chlorides. Chemische Berichte, 110(6), 2368-2373.[1][2]
-
Context: Establishes the mechanism for TMS-NCO exchange with sulfonyl chlorides.
-
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 2,2,2-Trichloroethanesulfonyl chloride.[1][2][4][5] Link
-
Context: Physical property data for the starting material (MP 43-45°C).[2]
-
Sources
- 1. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride [cymitquimica.com]
- 2. 2,2,2-Trifluoroethanesulfonyl chloride | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,2,2-TRIFLUOROETHANESULFONYL CHLORIDE | 1648-99-3 [chemicalbook.com]
- 5. 2,2,2-Trichloroethane-1-sulfonyl chloride | C2H2Cl4O2S | CID 55279793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Protection Using 2,2,2-Trichloroethanesulfonyl Chloride (Tces-Cl)
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the judicious protection and deprotection of functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesired side reactions during synthetic transformations.[1][2] The ideal protecting group should be readily introduced, stable to a range of reaction conditions, and cleanly removed under mild conditions that leave the rest of the molecule unscathed.[3][4] The concept of orthogonality, where multiple protecting groups can be removed selectively in any order, is paramount in the design of complex synthetic routes.[4][5]
Among the arsenal of amine protecting groups, sulfonamides stand out for their exceptional stability. However, this robustness can be a double-edged sword, often necessitating harsh conditions for their removal.[6] This application note delves into the use of 2,2,2-trichloroethanesulfonyl chloride (Tces-Cl) as a reagent for the protection of primary and secondary amines. The resulting Tces-sulfonamides offer the high stability characteristic of sulfonamides while allowing for a relatively mild reductive deprotection, providing a valuable tool for the synthetic chemist.
The Tces Protecting Group: A Strategic Choice
The 2,2,2-trichloroethanesulfonyl (Tces) group provides a robust means of amine protection. The strong electron-withdrawing nature of the trichloromethyl group enhances the stability of the sulfonamide linkage. The key advantage of the Tces group lies in its unique deprotection pathway: a reductive cleavage typically mediated by zinc dust. This method is orthogonal to the acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz) protecting groups commonly employed in organic synthesis.[5][7]
Mechanism of Protection and Deprotection
The protection of an amine with Tces-Cl follows a standard nucleophilic substitution mechanism at the sulfonyl sulfur. The deprotection proceeds via a reductive elimination facilitated by a single-electron transfer from a reducing agent like zinc.
Experimental Protocols
Part 1: Protection of Amines with Tces-Cl
The reaction of primary and secondary amines with 2,2,2-trichloroethanesulfonyl chloride is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.[8] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
General Protocol for the Tces Protection of a Primary Aliphatic Amine:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aliphatic amine (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Tces-Cl Addition: To the cooled, stirring solution, add a solution of 2,2,2-trichloroethanesulfonyl chloride (1.1 equiv.) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure Tces-sulfonamide.
Protocol for the Tces Protection of a Secondary Amine:
The procedure for secondary amines is analogous to that for primary amines. However, due to the increased steric hindrance and potentially lower nucleophilicity of secondary amines, longer reaction times or slightly elevated temperatures may be required.
Protocol for the Tces Protection of an Aniline (Aromatic Amine):
Anilines are less nucleophilic than aliphatic amines, and their protection may require slightly more forcing conditions or the use of a stronger base. Pyridine can serve as both the base and a solvent in some cases.
-
Reaction Setup: Dissolve the aniline (1.0 equiv.) in anhydrous pyridine or a mixture of DCM and pyridine.
-
Tces-Cl Addition: Cool the solution to 0 °C and add 2,2,2-trichloroethanesulfonyl chloride (1.1-1.2 equiv.) portion-wise or as a solution in DCM.
-
Reaction: Allow the reaction to stir at room temperature or gently heat to 40-50 °C if necessary, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described for primary aliphatic amines.
| Amine Type | Base | Solvent | Temperature | Typical Reaction Time |
| Primary Aliphatic | TEA, DIPEA | DCM, THF | 0 °C to RT | 2-12 h |
| Secondary Aliphatic | TEA, DIPEA | DCM, THF | RT to 40 °C | 6-24 h |
| Aromatic (Aniline) | Pyridine, TEA | Pyridine, DCM | RT to 50 °C | 12-48 h |
| Table 1: Recommended Reaction Conditions for Tces Protection of Various Amines. |
Part 2: Deprotection of Tces-Sulfonamides
The hallmark of the Tces protecting group is its facile removal under reductive conditions using zinc dust. The reaction is typically carried out in the presence of a proton source, such as acetic acid or methanol.
Protocol for the Deprotection of a Tces-Sulfonamide using Zinc and Acetic Acid:
-
Reaction Setup: Dissolve the Tces-protected amine (1.0 equiv.) in a suitable solvent such as acetic acid, or a mixture of THF and acetic acid.
-
Zinc Addition: Add activated zinc dust (5-10 equiv.) portion-wise to the stirring solution. The activation of zinc can be achieved by washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum.
-
Reaction: Stir the suspension at room temperature or heat to 40-60 °C. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filtration: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove excess zinc and inorganic salts.
-
Work-up: Wash the filtrate with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic, then wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or distillation.
Protocol for the Deprotection of a Tces-Sulfonamide using Zinc in Methanol: [9]
This method is suitable for substrates that may be sensitive to acidic conditions.
-
Reaction Setup: Suspend the Tces-protected amine (1.0 equiv.) and zinc dust (10-20 equiv.) in methanol.
-
Reaction: Reflux the mixture, monitoring the reaction by TLC.
-
Filtration and Work-up: After the reaction is complete, cool the mixture to room temperature and filter through Celite®. Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by standard methods to yield the free amine.
| Reagents | Solvent | Temperature | Advantages |
| Zn, Acetic Acid | Acetic Acid, THF | RT to 60 °C | Generally faster reaction times. |
| Zn, Methanol | Methanol | Reflux | Milder, avoids strong acid. |
| Table 2: Common Deprotection Conditions for Tces-Sulfonamides. |
Orthogonality and Stability
The utility of a protecting group is largely defined by its stability profile and its orthogonality to other protecting groups. The Tces group exhibits excellent stability under a variety of conditions, making it a valuable component of a comprehensive protecting group strategy.
-
Acid Stability: Tces-sulfonamides are generally stable to acidic conditions used for the removal of Boc groups (e.g., trifluoroacetic acid (TFA) in DCM).[10] This allows for the selective deprotection of a Boc-protected amine in the presence of a Tces-protected amine.
-
Base Stability: The Tces group is stable to the basic conditions typically used to remove Fmoc groups (e.g., piperidine in DMF).[3] This orthogonality is crucial in solid-phase peptide synthesis.
-
Hydrogenation Stability: Tces-sulfonamides are stable to the conditions used for the hydrogenolysis of Cbz and benzyl groups (e.g., H₂, Pd/C).
This three-way orthogonality with the most common carbamate protecting groups makes the Tces group a highly strategic choice in complex syntheses.
Applications in Synthesis
While not as ubiquitously documented as some other sulfonyl protecting groups, the Tces group and the related Troc group have found application in the synthesis of complex molecules, including natural products and their analogs. The reductive cleavage of the trichloroethyl moiety is a reliable transformation that can be performed late in a synthetic sequence. Its use in the synthesis of heterocyclic compounds and in medicinal chemistry programs where robust amine protection is required is a promising area of application.[11][12][13]
Safety and Handling
2,2,2-Trichloroethanesulfonyl chloride is a corrosive and moisture-sensitive reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Upon reaction with water, it releases HCl gas. Store Tces-Cl in a cool, dry place under an inert atmosphere.
Conclusion
The 2,2,2-trichloroethanesulfonyl (Tces) group offers a robust and versatile strategy for the protection of primary and secondary amines. Its high stability combined with a mild and selective reductive deprotection pathway provides a valuable orthogonal tool in the synthetic chemist's arsenal. The protocols outlined in this application note provide a practical guide for the implementation of Tces protection and deprotection in a variety of synthetic contexts. As the demand for complex and diverse molecular architectures continues to grow, the strategic application of protecting groups like Tces will undoubtedly play a crucial role in enabling the synthesis of the next generation of therapeutics and functional molecules.
References
-
Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Retrieved February 15, 2026, from [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Ziegler, T., & Wenz, C. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Molecules, 16(6), 4695–4718. [Link]
- Yajima, H., & Kiso, Y. (1971). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Journal of Chemistry, 49(4), 579-583.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Behloul, C., Bouchelouche, K., Hadji, Y., Benseghir, S., Guijarro, D., Nájera, C., & Yus, M. (2017). Zn/MeOH-Mediated Practical and Easy Detritylation of Protected 1-Trityltetrazoles. Synthesis, 49(15), 3465-3470.
- Sacher, J. R., & Weinreb, S. M. (2010). 2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses, 87, 249.
- Green Chemistry. (2016). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Royal Society of Chemistry.
- Mobinikhaledi, A., & Moghanian, H. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. The Journal of Organic Chemistry, 80(17), 8824–8829.
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Retrieved February 15, 2026, from [Link]
- Md. Musawwer Khan, Md. Imtaiyaz Hassan, Faizan Ahmad, Md. Tabish Rehman. (2021). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. Russian Journal of General Chemistry, 91(9), 1767-1773.
- Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Tatsuta, K. (2005). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 81(4), 124-145.
-
Boc-Amino-Acids.com. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved February 15, 2026, from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved February 15, 2026, from [Link]
Sources
- 1. Piperidine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Peptide Synthesis | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rua.ua.es [rua.ua.es]
- 10. Large-scale asymmetric synthesis of the bioprotective agent JP4-039 and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of N-(2,2,2-trichloroethanesulfonyl) Amines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and application of N-(2,2,2-trichloroethanesulfonyl) amines, often referred to as Tces-amines. The N-Tces group serves as a robust protecting group for primary and secondary amines, offering significant stability across a range of chemical conditions while allowing for mild, chemoselective deprotection. This unique combination makes it a valuable tool in multistep organic synthesis, particularly in the context of complex molecule and pharmaceutical intermediate preparation.
Introduction: The Strategic Value of the N-Tces Protecting Group
In modern organic synthesis, the temporary masking of reactive functional groups is a critical strategy.[1] For amines, the sulfonamide linkage is one of the most stable and chemically resilient protecting groups available.[2] However, this high stability, exemplified by the commonly used tosyl (Ts) group, often necessitates harsh deprotection conditions (e.g., strong acid or dissolving metal reduction) that are incompatible with sensitive substrates.[3][4]
The N-(2,2,2-trichloroethanesulfonyl) group offers a compelling solution to this challenge. It forms a highly stable sulfonamide that is resistant to a wide array of reagents, yet the 2,2,2-trichloroethyl moiety enables a specific and mild deprotection pathway via reductive elimination.[5] This "trigger" mechanism, typically initiated by zinc dust, provides an orthogonal deprotection strategy that preserves other sensitive functionalities.[6]
Key Advantages of the N-Tces Group:
-
High Stability: Resistant to strongly acidic conditions and many nucleophilic and oxidative reagents.
-
Mild, Orthogonal Deprotection: Cleaved under specific, mild reductive conditions (typically with zinc), which are compatible with many other protecting groups (e.g., Boc, Cbz, silyl ethers).[6]
-
Ease of Introduction: Readily prepared from primary or secondary amines and commercially available 2,2,2-trichloroethanesulfonyl chloride.
This guide will detail the standard protocols for the installation and cleavage of the N-Tces group, explain the mechanistic rationale behind these procedures, and provide troubleshooting insights for common challenges.
Synthesis of N-(2,2,2-trichloroethanesulfonyl) Amines
The preparation of Tces-amines is typically achieved through a straightforward nucleophilic substitution reaction between a primary or secondary amine and 2,2,2-trichloroethanesulfonyl chloride. The reaction requires a base to neutralize the hydrochloric acid generated in situ.
General Reaction Mechanism
The synthesis follows a standard sulfonylation pathway. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen by a base to yield the neutral sulfonamide.
Caption: General mechanism for the sulfonylation of an amine.
Experimental Protocol: General Procedure for Tces Protection
This protocol is a robust, general method applicable to a wide range of primary and secondary amines, adapted from well-established sulfonylation procedures.[7]
Materials:
-
Primary or secondary amine (1.0 equiv)
-
2,2,2-Trichloroethanesulfonyl chloride (1.05-1.1 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.2-1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.
-
Addition of Sulfonyl Chloride: Dissolve 2,2,2-trichloroethanesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete (indicated by the consumption of the starting amine), dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes excess tertiary amine base, while the bicarbonate wash removes any remaining acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (for solids) or flash column chromatography on silica gel to yield the pure N-Tces protected amine.
Optimization and Troubleshooting
| Problem | Plausible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Hydrolysis of sulfonyl chloride by adventitious water. | Ensure all glassware is oven-dried and use anhydrous solvents. Monitor the reaction until the starting amine is fully consumed. For less reactive amines, consider gentle heating (e.g., 40 °C) or using a stronger, non-nucleophilic base like DBU. |
| Di-sulfonylation of Primary Amine | Use of excess sulfonyl chloride or prolonged reaction times. | Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1:1). Add the sulfonyl chloride solution slowly at 0 °C to maintain a low concentration. Monitor the reaction closely and stop it once the mono-sulfonated product is dominant. |
| Formation of Sulfonic Acid Byproduct | Presence of water in the reaction mixture.[8] | Use freshly distilled or commercially available anhydrous solvents. Handle the hygroscopic 2,2,2-trichloroethanesulfonyl chloride in a dry environment (e.g., glovebox or under a strong inert gas flow). |
Deprotection of N-Tces Amines
The primary advantage of the Tces group is its selective cleavage under mild reductive conditions. The most common and effective method involves the use of activated zinc dust in the presence of a proton source.
Mechanism of Reductive Cleavage
The deprotection proceeds via a β-elimination mechanism. Zinc metal acts as a two-electron reductant. It initially reduces one of the chlorine atoms on the trichloroethyl group, forming a zinc-enolate-like intermediate. This intermediate is unstable and rapidly fragments, eliminating dichloroethene, sulfur dioxide, and the deprotected amine anion, which is then protonated by the solvent or an added acid.[9]
Caption: Reductive cleavage of the N-Tces group with zinc.
Experimental Protocol: Reductive Cleavage with Zinc
This protocol is adapted from established procedures for the cleavage of related 2,2,2-trichloroethyl-based protecting groups.[6]
Materials:
-
N-Tces protected amine (1.0 equiv)
-
Activated zinc dust (5-10 equiv)
-
Acetic acid (AcOH) or Tetrahydrofuran (THF)/Ammonium chloride (NH₄Cl) solution
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or a similar filter aid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the N-Tces protected amine in a suitable solvent system. Common choices include methanol, ethanol, or THF, often with a proton source like acetic acid or aqueous ammonium chloride.
-
Addition of Zinc: To the vigorously stirred solution, add activated zinc dust (5-10 equiv) portion-wise. The reaction is often exothermic, and the rate can be controlled by the rate of zinc addition and external cooling if necessary.
-
Reaction: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-5 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Filtration: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the excess zinc and inorganic salts. Wash the filter cake thoroughly with additional solvent.
-
Workup: Transfer the filtrate to a separatory funnel. If an acidic solvent like acetic acid was used, carefully neutralize the mixture by washing with saturated NaHCO₃ solution until effervescence ceases. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography, distillation, or crystallization as its salt (e.g., hydrochloride or oxalate) if necessary.
Chemoselectivity and Compatibility
The reductive cleavage with zinc is highly chemoselective. This mild method is compatible with a wide range of other functional groups that are sensitive to acidic or basic hydrolysis or hydrogenolysis.
| Functional Group / Protecting Group | Compatibility with Zn/AcOH |
| Esters (e.g., Methyl, Ethyl, t-Butyl) | Generally stable. |
| Ethers (e.g., Benzyl, PMB, Silyl) | Stable. |
| Carbamates (e.g., Boc, Cbz, Fmoc) | Stable. The Cbz group, which is cleaved by hydrogenolysis, is fully compatible. |
| Alkenes and Alkynes | Generally stable, although highly activated systems may be susceptible to reduction. |
| Azides and Nitro Groups | May be reduced by zinc. Compatibility should be tested on a small scale. Using milder conditions (e.g., Zn/NH₄Cl in THF/water) may improve selectivity.[6] |
Conclusion and Outlook
The N-(2,2,2-trichloroethanesulfonyl) group represents a valuable and perhaps underutilized tool for amine protection in organic synthesis. It combines the inertness characteristic of sulfonamides with a mild and highly selective deprotection pathway. The protocols detailed in this guide for both the protection of amines and the subsequent reductive cleavage of the Tces group are reliable, scalable, and applicable to a broad range of substrates. For researchers in drug discovery and complex molecule synthesis, mastering this methodology provides an additional layer of strategic flexibility, enabling the construction of intricate molecular architectures by offering an orthogonal protection/deprotection sequence that is compatible with many of the most common protecting groups used in modern chemistry.
Workflow Summary
Caption: Overall workflow for Tces protection and deprotection.
References
-
Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 4, p.34 (1925). Link
-
Organic Syntheses, Coll. Vol. 2, p.491 (1943); Vol. 16, p.67 (1936). Link
-
Zheng, Y. J., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega. Link
-
Chen, J., et al. (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Nature Communications. Link
-
Kan, T., & Fukuyama, T. (2004). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl type resin. Journal of Synthetic Organic Chemistry, Japan, 62(12), 1234-1243. Link
-
Organic Syntheses, Coll. Vol. 9, p.662 (1998); Vol. 70, p.246 (1992). Link
- BenchChem (2025). A Researcher's Guide to Sulfonamide Deprotection: A Comparative Analysis. BenchChem Technical Notes.
-
Wickens, J. R., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal. Link
-
Organic Syntheses, Vol. 79, p.109 (2002). Link
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Link
- Just, G., & Grozinger, K. (1975). Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trichloroethoxycarbonyl Protecting Groups with Zn-N-Methylimidazole in the Presence of Reducible and Acid-Sensitive Functionalities. Synthesis, 1975(07), 457-458.
-
Gansäuer, A., & Dahmen, T. (2012). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA International Journal for Chemistry, 66(6), 433-434. Link
- Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(30), 3215-3217.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Das, S., et al. (2011). Zinc-catalyzed chemoselective reduction of tertiary and secondary amides to amines.
- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
- Beller, M., et al. (2010). Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance. Journal of the American Chemical Society, 132(6), 1770-1771.
- Baran, P. S., et al. (2016). Preparation and purification of zinc sulfinate reagents for drug discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2,2,2-Trichloroethanol as a Protecting Group in Synthesis. Technical Article.
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Link
- LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines.
- Rozentsveig, I. B., et al. (2003). Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. Russian Journal of Organic Chemistry, 39(11), 1641-1645.
-
Organic Chemistry Portal. p-Toluenesulfonamides. Link
- Fukuyama, T., & Kan, T. (2000). Ns strategies: a highly versatile synthetic method for amines.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Protecting Agents. TCI Catalog. Link
Sources
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- 3. tcichemicals.com [tcichemicals.com]
- 4. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
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- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chimia.ch [chimia.ch]
Application Notes and Protocols: [2+2] Cycloaddition Using 2,2,2-Trichloroethanesulfonyl Isocyanate Precursors for β-Lactam Synthesis
Introduction
The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1][2][3] The strained four-membered ring's inherent reactivity is pivotal to its biological activity, primarily through the acylation and inhibition of bacterial cell wall transpeptidases.[4][5] Consequently, the stereocontrolled synthesis of substituted β-lactams, or 2-azetidinones, remains a subject of intense research for the development of new therapeutic agents.[1][6]
Among the various synthetic strategies, the [2+2] cycloaddition of an isocyanate with an alkene stands out as a powerful and atom-economical method for constructing the 2-azetidinone core.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2,2,2-trichloroethanesulfonyl isocyanate (TcesNCO) as a highly effective precursor in these cycloadditions. The trichloroethanesulfonyl protecting group offers distinct advantages, particularly in its stability and selective removal under mild conditions, making it a valuable tool in complex multistep syntheses.
Mechanistic Insights: The [2+2] Cycloaddition Pathway
The reaction between a sulfonyl isocyanate and an alkene to form an N-sulfonyl-β-lactam is a classic example of a [2+2] cycloaddition.[8][9] While the precise mechanism can be substrate-dependent, it is generally accepted to proceed through a concerted [π2s + π2a] pathway, which is thermally allowed by the Woodward-Hoffmann rules. However, for many substrates, particularly electron-rich alkenes, a stepwise mechanism involving a zwitterionic or diradical intermediate is also plausible and has been supported by experimental and theoretical studies.[10][11]
The high reactivity of sulfonyl isocyanates, such as chlorosulfonyl isocyanate (CSI) and its derivatives like TcesNCO, is attributed to the strong electron-withdrawing nature of the sulfonyl group.[10][12] This enhances the electrophilicity of the isocyanate carbon, facilitating its reaction with a wide range of alkenes. The reaction is often highly stereospecific, with the stereochemistry of the starting alkene being retained in the β-lactam product.[13][14] For instance, a (Z)-alkene will typically yield a cis-β-lactam, while an (E)-alkene will afford the trans-adduct.[13]
The Role of 2,2,2-Trichloroethanesulfonyl Isocyanate (TcesNCO)
While chlorosulfonyl isocyanate (CSI) is a commonly used reagent for this transformation, the resulting N-chlorosulfonyl group requires reductive conditions for its removal.[10] The 2,2,2-trichloroethanesulfonyl group of TcesNCO, however, offers a valuable alternative. This protecting group is robust under a variety of reaction conditions but can be readily cleaved under mild, reductive conditions, often using zinc in the presence of a proton source. This orthogonality makes it particularly suitable for the synthesis of complex molecules where other sensitive functional groups are present.
Caption: General workflow for the [2+2] cycloaddition using TcesNCO.
Experimental Protocols
General Considerations
Safety: 2,2,2-Trichloroethanesulfonyl isocyanate is a reactive and corrosive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Solvents and Reagents: Anhydrous solvents are crucial for the success of this reaction to prevent the hydrolysis of the isocyanate. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent. Alkenes should be purified to remove any protic impurities.
Protocol: [2+2] Cycloaddition of Styrene with TcesNCO
This protocol describes a general procedure for the synthesis of 4-phenyl-1-(2,2,2-trichloroethanesulfonyl)azetidin-2-one.
Materials:
-
2,2,2-Trichloroethanesulfonyl isocyanate (TcesNCO)
-
Styrene (freshly distilled)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Cooling bath (ice-water or dry ice-acetone)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add freshly distilled styrene (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the styrene. Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add 2,2,2-trichloroethanesulfonyl isocyanate (1.05 eq) dropwise to the stirred solution of styrene over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, quench any remaining isocyanate by the cautious addition of a few drops of water.
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Tces-β-lactam.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol: Deprotection of the N-Tces Group
Materials:
-
N-Tces-β-lactam
-
Acetic acid (AcOH)
-
Zinc dust (activated)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the N-Tces-β-lactam (1.0 eq) in a mixture of methanol and acetic acid in a round-bottom flask with a magnetic stir bar.
-
Zinc Addition: Add activated zinc dust (excess, typically 5-10 eq) portion-wise to the stirred solution. The reaction is often exothermic, so maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor by TLC until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc and inorganic salts. Wash the filter cake with methanol or ethyl acetate.
-
Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected β-lactam.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Data Summary
| Alkene Substrate | Product Stereochemistry | Typical Yield (%) | Deprotection Yield (%) |
| (E)-β-Methylstyrene | trans | 85-95 | >90 |
| (Z)-β-Methylstyrene | cis | 80-90 | >90 |
| Cyclohexene | cis | 90-98 | >95 |
| 1-Hexene | N/A | 75-85 | >90 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Caption: Step-by-step experimental workflow for synthesis and deprotection.
Applications in Drug Development
The β-lactam core synthesized via this methodology serves as a versatile intermediate for the elaboration into a wide array of biologically active molecules. The ability to introduce diverse substituents on the alkene precursor allows for the generation of a library of β-lactams with varied stereochemistry and functionality.
-
Antibacterial Agents: The primary application lies in the synthesis of novel β-lactam antibiotics. By modifying the substituents at the C3 and C4 positions, researchers can tune the antibacterial spectrum and overcome resistance mechanisms, such as those mediated by β-lactamases.[3][15]
-
Enzyme Inhibitors: Beyond their antibacterial properties, β-lactams have been explored as inhibitors of other enzymes, such as serine proteases and cholesterol absorption inhibitors.[5][16] The strained ring acts as a potent acylating agent for serine residues in the active sites of these enzymes.
-
Synthetic Building Blocks: The deprotected β-lactam can undergo various transformations, including ring-opening reactions to provide valuable chiral amino acid derivatives, which are themselves important precursors in pharmaceutical synthesis.[17]
Conclusion
The [2+2] cycloaddition of 2,2,2-trichloroethanesulfonyl isocyanate with alkenes is a robust and highly efficient method for the synthesis of N-protected β-lactams. The key advantages of using TcesNCO include its high reactivity, the stereospecificity of the cycloaddition, and the mild conditions required for the subsequent deprotection of the nitrogen atom. This methodology provides a powerful platform for the synthesis of diverse 2-azetidinone scaffolds, which are of significant interest to the pharmaceutical and drug development industries. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to successfully implement this valuable synthetic transformation in their own laboratories.
References
- Shellhamer, D. F., & Perry, M. C. (2020). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Trends in Organic Chemistry, 21.
- Kaszubska, J., & Kiegiel, J. (2004). Stereochemistry of [2+2]Cycloaddition of Chlorosulfonyl Isocyanate to Olefins. Polish Journal of Chemistry, 78(4).
- Furman, B., & Kiegiel, J. (1996). Stereochemical model of [2+2]cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers. Journal of the Chemical Society, Perkin Transactions 2, (7), 1431-1435.
- Lieberman, B. S., & Gellman, S. H. (2008). Synthesis of beta-lactams bearing functionalized side chains from a readily available precursor. Organic letters, 10(22), 5309–5311.
- D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 13(12), 1251-1293.
- Al-Anee, R. H., & Al-Allaf, T. A. K. (2008). Preparation of β-lactams by [2+2] cycloaddition of ketenes and imines. Tetrahedron, 64(46), 10465-10496.
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
- González-Vera, J. A., & Gotor-Fernández, V. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(14), 2869-2882.
- Effenberger, F., & Gleiter, R. (1967). Stereochemistry of the Cycloaddition of Sulfonyl Isocyanates and N-Sulfinylsulfonamides to Enol Ethers.
- Kiegiel, J., & Jurczak, J. (1991). ChemInform Abstract: [2 + 2] Cycloaddition of Chlorosulfonyl Isocyanate to Chiral Vinyl Ethers. ChemInform, 22(32).
-
chemeurope.com. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
- de la Torre, M. C., & Sierra, M. A. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(5), 2469-2484.
-
Anshul Specialty Molecules. (n.d.). Trichloro acetyl isocyanate. Retrieved from [Link]
- Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub.
- Chan, K. H. (2021).
- Troisi, L., De Vitis, L., Granito, C., & Pindinelli, E. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(1), 115-144.
- Cossío, F. P., Lecea, B., López, X., Roa, G., Arrieta, A., & Ugalde, J. M. (1993). An ab initio study on the mechanism of the alkene-isocyanate cycloaddition reaction to form β-lactams. Journal of the American Chemical Society, 115(21), 9926-9933.
-
Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
- Hethcox, J. C., Glass, M. D., & Njardarson, J. T. (2017). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. The Journal of organic chemistry, 82(21), 11981–11992.
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Harish Chopra. (2017). Cycloaddition reactions [2+2]. [PowerPoint presentation]. Retrieved from [Link]
- Gholamzadeh, P., & Zare, M. (2010). Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Iranian Journal of Chemistry and Chemical Engineering, 29(4), 81-86.
-
Chem Explained. (2017, May 30). THERMAL [2+2] CYCLOADDITION- Ketene and isocyanate MO overlap [Video]. YouTube. [Link]
- Byun, B., Kang, H. R., & Kim, H. Y. (2021). Structural Insights for β-Lactam Antibiotics. Antibiotics, 10(11), 1362.
- Shungube, N., Reddy, N., Arvidsson, P. I., & Kruger, H. G. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC medicinal chemistry, 14(6), 1133–1143.
- Kümmerer, K., & Tuerk, J. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4991.
- Bonomo, R. A. (2017). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 65(suppl_1), S19–S27.
Sources
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- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 3. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Precision Synthesis and Manipulation of Trichloroethyl (TCE) Sulfonate Esters
Executive Summary & Strategic Rationale
In complex organic synthesis and drug development, the sulfonic acid moiety (
The 2,2,2-trichloroethyl (TCE) sulfonate ester offers a superior alternative. It provides orthogonal stability : it is robust against acidic conditions (e.g., TFA deprotection of Boc groups) and mild bases, yet it can be cleaved under specific, mild reductive conditions (Zinc/Ammonium Chloride or Zinc/Acetic Acid).
This guide details the "Gold Standard" protocols for the synthesis and deprotection of TCE sulfonates, emphasizing the mechanistic causality required for reproducible results in a pharmaceutical setting.
Mechanistic Insight & Reaction Design
The Nucleophilicity Challenge
The synthesis of TCE sulfonates involves the reaction of a sulfonyl chloride (
-
Constraint: TCE-OH is significantly less nucleophilic than ethanol. The three chlorine atoms exert a strong inductive electron-withdrawing effect ($ -I $), reducing the electron density on the hydroxyl oxygen.
-
Solution: Standard base catalysis (e.g., Pyridine alone) is often sluggish. The inclusion of a hyper-nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP) , is critical to activate the sulfonyl chloride and drive the reaction to completion in high yields.
The Reductive Cleavage (Deprotection)
The utility of the TCE group lies in its removal via reductive
-
Mechanism: Zinc metal inserts into the
bond (or reduces it via single-electron transfer), creating a carbanion or organozinc intermediate at the -position relative to the oxygen. This triggers a cascade elimination, expelling the sulfonate anion ( ) and 1,1-dichloroethene. -
Advantage: This process occurs under neutral to mildly acidic conditions, preserving acid-labile groups (acetals, silyl ethers) and base-labile groups (esters, Fmoc).
Visualization of Reaction Pathways[2][3]
The following diagram illustrates the synthesis via nucleophilic catalysis and the reductive deprotection pathway.
Caption: Figure 1. (A) DMAP-catalyzed sulfonylation overcomes the low nucleophilicity of TCE-OH. (B) Zinc-mediated reductive fragmentation releases the sulfonic acid under mild conditions.
Experimental Protocols
Protocol A: Catalytic Synthesis of TCE Sulfonates
Application: Protection of a sulfonyl chloride as a TCE ester.
Reagents:
-
Sulfonyl Chloride substrate (
equiv)[2] -
2,2,2-Trichloroethanol (TCE-OH) (
equiv) -
Triethylamine (
equiv) -
DMAP (
equiv) -
Dichloromethane (DCM), anhydrous (
M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the Sulfonyl Chloride and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to
in an ice bath. While sulfonyl chlorides are generally stable, controlling the exotherm prevents side reactions with the base. -
Base Addition: Add Triethylamine (TEA) followed by DMAP. Stir for 5 minutes. Note: The solution may darken slightly due to the formation of the reactive sulfonyl-ammonium species.
-
Nucleophile Addition: Add 2,2,2-Trichloroethanol dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (TCE esters are typically less polar than the starting acid but more polar than the chloride).
-
Workup:
-
Dilute with DCM.[3]
-
Wash sequentially with
(to remove DMAP/TEA), Saturated , and Brine. -
Dry over
and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc). TCE esters are stable on silica.
Protocol B: Mild Reductive Deprotection (Zn/MeOH)
Application: Removal of the TCE group to unveil the free sulfonic acid (or sulfonate salt).
Reagents:
-
TCE Sulfonate Ester (
equiv) -
Zinc Dust (activated) (
equiv) -
Ammonium Chloride (
) ( equiv) or Acetic Acid ( ) -
Methanol (
)
Step-by-Step Methodology:
-
Activation of Zinc: Critical Step. Stir commercial Zinc dust in
for 5 minutes, filter, wash with water, then acetone, and dry under vacuum. Unactivated zinc leads to stalled reactions. -
Reaction Setup: Dissolve the TCE ester in Methanol (
M). Add solid . -
Reduction: Add the Activated Zinc dust in one portion.
-
Conditions: Stir vigorously at RT.
-
Timeline: Most reactions complete within 1–4 hours.[4]
-
Monitoring: ESI-MS is preferred (looking for the
mass) as TLC can be ambiguous for polar free acids.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove excess Zinc. Wash the pad with MeOH.
-
Concentrate the filtrate.[2]
-
Purification: The residue contains Zinc salts. For desalting, use a C18 reverse-phase cartridge or trituration if the product crystallizes.
-
Quantitative Data & Optimization Table
| Parameter | Standard Conditions | Optimized Conditions | Notes |
| Base | Pyridine (Solvent/Reagent) | TEA (1.5 eq) + DMAP (0.1 eq) | DMAP is essential for high yields due to TCE-OH sterics. |
| Solvent | DCM or THF | DCM | DCM simplifies workup (immiscible with acidic washes). |
| Temperature | Heating is rarely needed with DMAP; avoid thermal degradation. | ||
| Deprotection | Zn / AcOH | Zn / | |
| Yield (Typ.) | 60-75% | 85-95% | Catalysis drastically reduces reaction time and side products. |
Safety & Handling Protocols
-
2,2,2-Trichloroethanol Toxicity:
-
Sulfonyl Chlorides:
-
Hazard: Corrosive lachrymators. React violently with moisture to release HCl gas.
-
Control: Quench excess reagent with ice/water carefully before disposal.
-
References
-
Protecting Group Utility
- Title: Trichloroethyl Group As a Protecting Group for Sulfonates and Its Application to the Synthesis of a Disulfonate Analog of the Tyrosine Sulf
- Source: Journal of Organic Chemistry (2009).
-
URL:[Link]
-
General Sulfonate Synthesis Protocol
-
Reductive Deprotection Mechanism
-
TCE-OH Safety Data
- Title: Safety D
-
Source: Fisher Scientific.[5]
Sources
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reagents for removing trichloroethanesulfonyl group
Application Note: Strategies for the Removal of the 2,2,2-Trichloroethanesulfonyl (TCES) Protecting Group
Abstract & Strategic Utility
The 2,2,2-trichloroethanesulfonyl (TCES) group is a robust sulfonamide-based protecting group for amines. Unlike carbamate-based groups (Boc, Fmoc), the TCES group renders the nitrogen atom virtually non-nucleophilic due to the strong electron-withdrawing nature of the sulfonyl moiety. Its strategic value lies in its orthogonality : it is stable to strong acids (TFA, HCl), bases (piperidine, hydroxide), and catalytic hydrogenation conditions.
Removal of TCES requires reductive
Mechanistic Insight: Reductive Fragmentation
Understanding the mechanism is critical for troubleshooting. The cleavage is not a hydrolysis; it is a reductive fragmentation driven by the formation of a metal-carbon bond at the trichloroethyl tail.
-
Insertion: The metal (
or ) transfers electrons to the bond, forming a carbanion or organometallic intermediate. -
Elimination: This intermediate undergoes rapid
-elimination, ejecting chloride ( ) and sulfur dioxide ( ). -
Release: The amine is released, often as a salt depending on the solvent pH.
Figure 1: Mechanistic pathway of TCES cleavage via reductive elimination.[2]
Reagent Selection Matrix
Choose the protocol based on your substrate's sensitivity to pH and temperature.
| Reagent System | Condition Type | Key Advantage | Compatibility Warnings |
| Zn + AcOH | Acidic | Standard. Fast, high-yielding, inexpensive. | Incompatible with acid-sensitive groups (e.g., acetals, silyl ethers). |
| Zn + THF/Buffer | Neutral/Mild | Buffered. Maintains pH ~6-7 using | Slower reaction rate; requires vigorous stirring. |
| Zn/Cu Couple | Activated | High Potency. For stubborn, sterically hindered substrates. | Preparation of couple required; strictly anhydrous. |
| Indium (In) | Neutral | Chemoselective. Very mild; tolerates sensitive functionalities.[3] | More expensive; requires reflux (heat). |
Detailed Experimental Protocols
Method A: The "Gold Standard" (Zinc/Acetic Acid)
Best for: Robust substrates requiring rapid deprotection.
Reagents:
-
Zinc Dust (Activated)
-
Glacial Acetic Acid (AcOH)
-
Methanol (MeOH) or THF
Pre-requisite: Zinc Activation Commercially available zinc dust often has an oxide coating that inhibits reaction.
-
Wash Zn dust with 1M HCl (aq) for 1 min.
-
Wash sequentially with water, acetone, and diethyl ether.
-
Dry under vacuum. Use immediately.
Protocol:
-
Dissolution: Dissolve the TCES-protected amine (1.0 equiv) in a mixture of THF/AcOH (3:1 v/v). The concentration should be roughly 0.1 M.
-
Addition: Add Activated Zinc Dust (10–20 equiv) in a single portion.
-
Reaction: Stir vigorously at room temperature.
-
Monitoring: Reaction typically completes in 1–4 hours. Monitor by TLC or LCMS. TCES is non-polar; the free amine will be significantly more polar.
-
-
Workup (Crucial Step):
-
Isolation: Dry organic layer (
) and concentrate.
Method B: Buffered Zinc (Acid-Sensitive Substrates)
Best for: Substrates containing Boc, silyl ethers (TBS/TIPS), or acetals.
Reagents:
Protocol:
-
Solvent Prep: Prepare a 1M solution of
in water. -
Dissolution: Dissolve substrate in THF (0.1 M).
-
Mixing: Add the aqueous buffer solution (THF:Buffer ratio 4:1).
-
Reduction: Add Zinc Dust (20 equiv).
-
Reaction: Stir vigorously. Mild heating (
) may be required due to the lower proton activity compared to Method A. -
Workup: Filter through Celite. The filtrate will be neutral. Extract with EtOAc/Brine.
Method C: Indium-Mediated Cleavage (Chemoselective)
Best for: Late-stage deprotection in complex synthesis where zinc salts cause emulsions or side reactions.
Reagents:
-
Indium Powder (mesh -325)
-
Ethanol (EtOH)
-
Ammonium Chloride (
) - saturated aq. solution.
Protocol:
-
Dissolve substrate in EtOH (0.05 M).
-
Add saturated aq.
(20% of total volume). -
Add Indium powder (5–10 equiv).
-
Reflux: Heat the mixture to reflux (
) for 2–6 hours. -
Workup: Cool to RT. Filter through Celite. Concentrate to remove EtOH. Extract remaining aqueous phase with DCM or EtOAc.
Workflow & Decision Logic
Figure 2: Decision tree for selecting the optimal deprotection protocol.
Troubleshooting & "Self-Validating" Checks
-
Validation 1 (Zinc Activity): If the reaction stalls after 1 hour, add 1 mL of 1M HCl. If gas evolution (
) is not vigorous, your zinc surface is passivated. Action: Add fresh, acid-washed zinc. -
Validation 2 (Emulsion Control): During workup, if a white precipitate forms at the interface (Zinc Hydroxide), the extraction will fail. Action: Add Rochelle's Salt (Potassium Sodium Tartrate) or EDTA solution and stir for 15 mins until phases clarify.
-
Validation 3 (Byproduct Identification): The leaving group is volatile
and trichloroethylene species. These should not appear in the crude NMR, making the spectra very clean. If you see signals at 4.0–4.5 ppm (trichloroethyl ), cleavage has not occurred.
References
-
Original Methodology (Troc/TCES concept): Woodward, R. B., et al. "The Total Synthesis of Cephalosporin C." Journal of the American Chemical Society, vol. 88, no. 4, 1966, pp. 852–853. [Link]
-
Zinc/Acetic Acid Standard Protocol: Just, G., & Grozinger, K. "Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-lactams." Canadian Journal of Chemistry, vol. 53, no. 18, 1975, pp. 2701–2706. [Link] -
Indium-Mediated Cleavage (Mechanism Analogy): Min, S. J., et al. "Indium-mediated selective cleavage of the trichloroethoxycarbonyl (Troc) group." Tetrahedron Letters, vol. 48, no. 33, 2007, pp. 5767–5769. [Link]
-
Comprehensive Review: Wuts, P. G. M.[6][7] Greene's Protective Groups in Organic Synthesis, 5th Edition.[7] John Wiley & Sons, 2014.[7] Chapter 7: Protection for the Amino Group (Sulfonamides). [Link][7]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chimia.ch [chimia.ch]
- 3. Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing hydrolysis of 2,2,2-trichloroethane-1-sulfonyl chloride
Technical Support Center: Ticket #TCES-994 Subject: Prevention of Hydrolysis in 2,2,2-Trichloroethane-1-sulfonyl Chloride (TCES-Cl) Urgency: High (Moisture Sensitive / Lachrymator) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Stability Paradox
Welcome to the ChemShield Technical Support Center. You are likely working with This compound (TCES-Cl) because you require a robust amine or alcohol protecting group that is orthogonal to acid/base labile groups (cleavable via reductive elimination).[1]
However, the very feature that makes TCES-Cl effective—the strong electron-withdrawing nature of the trichloromethyl (
This guide moves beyond basic "keep dry" advice. We will engineer a workflow that eliminates moisture vectors at every stage, ensuring your reagent reacts with your substrate, not the atmosphere.[1]
Module 1: Storage & Handling (The First Line of Defense)
Q: My TCES-Cl arrived as a liquid, but now it has white solids. Is it compromised?
A: Likely, yes.[1] The white solid is 2,2,2-trichloroethanesulfonic acid , the hydrolysis byproduct.[1] TCES-Cl is a liquid at room temperature (mp ~ -1 to 2 °C) but is often stored frozen.[1]
Protocol for Integrity Maintenance:
-
The Cold Chain: Store at -20°C . Low temperatures kinetically inhibit the hydrolysis reaction with trace moisture trapped in the headspace.
-
The Inert Shield: Never store under air. TCES-Cl must be stored under Argon or Nitrogen.[1]
-
Visual Check: Pure TCES-Cl is a clear to pale yellow liquid.[1] Cloudiness indicates initial hydrolysis.
Module 2: Solvent Engineering & Reaction Conditions
Q: I used "anhydrous" THF from a new bottle, but my yield is still low. What happened?
A: "Anhydrous" is a relative term. TCES-Cl is sensitive enough that even <50 ppm water can initiate a catalytic cycle of degradation if HCl is not scavenged.
Troubleshooting Table: Solvent & Base Selection
| Component | Recommendation | Technical Rationale |
| Solvent | DCM (Dichloromethane) | Preferred over THF.[1] THF is hygroscopic and can retain water tenaciously. DCM is easier to dry and does not coordinate with the sulfonyl center. |
| Drying | Molecular Sieves (4Å) | Store your reaction solvent over activated 4Å sieves for 24h prior to use. Do not rely solely on commercial "Sure/Seal" caps after the first puncture. |
| Base | Pyridine or 2,6-Lutidine | Pyridine acts as both a base (to neutralize HCl) and a nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate).[1] Triethylamine (TEA) is often too basic and can cause elimination side reactions with the sensitive aliphatic chain. |
| Temp | -10°C to 0°C | Start the addition cold. The rate of hydrolysis drops significantly at lower temperatures, while the sulfonylation of your amine/alcohol remains kinetically accessible. |
Module 3: The "Hydrolysis Trap" (Mechanistic Insight)
Users often confuse hydrolysis with poor reactivity. Understanding the competition between your substrate and water is critical.
The Competing Pathways:
-
Desired Path: Nucleophilic attack by your Amine/Alcohol
Sulfonamide/Sulfonate + HCl. -
Parasitic Path: Nucleophilic attack by Water
Sulfonic Acid + HCl.
Critical Note: The HCl produced in both pathways is autocatalytic for further hydrolysis if not neutralized immediately.
Figure 1: Kinetic competition between product formation and hydrolysis. Note that the active intermediate (Sulfonylpyridinium) is also susceptible to water.
Module 4: Validated Experimental Protocol
Scenario: Protection of a primary amine.[3]
Step-by-Step SOP:
-
System Prep: Flame-dry a round-bottom flask under vacuum. Backfill with Argon x3.
-
Solvent Prep: Cannula transfer anhydrous DCM (dried over sieves) into the flask.
-
Substrate Addition: Add your amine (1.0 equiv) and Pyridine (1.5 - 2.0 equiv).
-
Tip: If your amine is an HCl salt, increase Pyridine to 2.5 - 3.0 equiv.[1]
-
-
Cooling: Submerge flask in an ice/NaCl bath (-10°C). Allow to equilibrate for 10 mins.
-
Reagent Addition:
-
Dissolve TCES-Cl (1.1 - 1.2 equiv) in a separate flame-dried vial with minimal dry DCM.
-
Add the TCES-Cl solution dropwise over 15-20 minutes. Rapid addition causes local heating and promotes hydrolysis.
-
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.[4][5]
-
Success Marker: Disappearance of amine.
-
Failure Marker: Appearance of a baseline streak (Sulfonic acid) without product spot.
-
-
Quench: Once complete, quench with saturated aqueous NaHCO3 .
-
Why? This neutralizes the HCl and converts any remaining TCES-Cl to the water-soluble sodium sulfonate, which washes away during extraction.[1]
-
Module 5: Troubleshooting & FAQs
Q: I see a new spot on TLC that isn't my product or the starting material. What is it? A: It could be the sulfonic anhydride . If you used excess TCES-Cl and limited nucleophile (or if water was present), two molecules of TCES-Cl can react with a molecule of water (or the sulfonic acid) to form the anhydride.[1] This is common in "dry" but not "strictly anhydrous" conditions.
Q: How do I remove the TCES group later? A: This confirms you are using the reagent correctly. The TCES group is cleaved via Reductive Elimination .
-
Conditions: Zinc dust in Methanol/Acetic Acid (9:1) or Zn/Cu couple.
-
Mechanism: Zinc inserts into the C-Cl bond, followed by
-elimination of and , releasing the amine and forming 1,1-dichloroethylene.[1] This orthogonality to acid/base conditions is the primary reason to use TCES-Cl [1].
Q: Can I use water to wash the reaction before it's finished? A: Absolutely not. Water must only be introduced during the quench phase. Any contact with water while TCES-Cl is present will generate HCl and heat, potentially degrading your product or causing a runaway hydrolysis.[1]
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014.[1] (Chapter on Sulfonamide protection and cleavage conditions).
-
Taylor, R. J. K. Organocopper Reagents: A Practical Approach; Oxford University Press, 1994.[1] (Context on handling moisture-sensitive organometallics and electrophiles).
-
Sigma-Aldrich. this compound Safety Data Sheet (SDS). (Accessed 2024).[6][7]
-
BenchChem. Sulfonyl Chloride Work-up and Troubleshooting Guide. (General handling of sulfonyl chlorides).
Disclaimer: This guide is for research purposes only. Always consult the SDS and your institution's safety officer before handling corrosive sulfonyl chlorides.
Sources
Technical Support Center: Purification of 2,2,2-Trichloroethanesulfonyl Chloride by Distillation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 2,2,2-trichloroethanesulfonyl chloride by distillation. As a thermally sensitive and reactive compound, its purification requires careful attention to detail to ensure both safety and product purity. This resource offers troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol.
Troubleshooting Guide
This section addresses common issues encountered during the distillation of 2,2,2-trichloroethanesulfonyl chloride, providing potential causes and actionable solutions.
Issue 1: The product is decomposing in the distillation flask, indicated by darkening of the liquid and/or gas evolution.
-
Question: My distillation of 2,2,2-trichloroethanesulfonyl chloride is turning dark brown, and I see fumes. What is happening and how can I prevent it?
-
Answer: This is a classic sign of thermal decomposition. Sulfonyl chlorides can decompose at elevated temperatures, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] The trichloroethyl group can also be susceptible to elimination reactions under harsh conditions.
-
Immediate Action: If you observe decomposition, immediately remove the heat source and allow the apparatus to cool completely before carefully venting the system in a fume hood.
-
Root Cause Analysis & Solution:
-
Excessive Temperature: The distillation pot temperature is too high. It is crucial to use the lowest possible temperature that allows for a reasonable distillation rate. This is achieved by employing a high-quality vacuum.
-
Solution: Improve the vacuum to lower the boiling point. Ensure your vacuum pump is in good working order and that all joints in your distillation apparatus are properly sealed to prevent leaks. Use a high-vacuum pump capable of reaching pressures below 1 mmHg.
-
Non-Uniform Heating: Hot spots on the flask can initiate decomposition.
-
Solution: Use a heated oil bath or a heating mantle with a stirrer to ensure even and controlled heating of the distillation flask.
-
Presence of Impurities: Acidic or basic impurities can catalyze decomposition.
-
Solution: Ensure the crude 2,2,2-trichloroethanesulfonyl chloride is appropriately worked up and neutralized before distillation. A pre-distillation wash with cold, dilute sodium bicarbonate solution, followed by drying with a neutral drying agent like magnesium sulfate, can be beneficial. However, any aqueous workup must be performed quickly at low temperatures to minimize hydrolysis.[2]
-
-
Issue 2: The distillation rate is extremely slow, or the product is not distilling at the expected temperature.
-
Question: I've applied a vacuum and am heating the flask, but very little distillate is collecting. What should I do?
-
Answer: A slow distillation rate is typically due to an inadequate vacuum or insufficient heating, though other factors can contribute.
-
Root Cause Analysis & Solution:
-
Vacuum Leaks: Even a small leak in the system will significantly raise the pressure, and thus the boiling point.
-
Solution: Meticulously check all ground glass joints for proper sealing. Ensure they are clean and appropriately greased with a vacuum-rated grease. Inspect all tubing for cracks or poor connections.
-
Inadequate Vacuum Pump: The vacuum pump may not be capable of reaching the required low pressure.
-
Solution: Use a high-vacuum pump. A two-stage rotary vane pump is recommended. Ensure the pump oil is clean and the pump is functioning correctly.
-
Insufficient Heat: The heating bath may not be set to a high enough temperature.
-
Solution: Gradually increase the temperature of the heating bath. However, be vigilant for any signs of decomposition. There is a fine balance between a good distillation rate and preventing thermal degradation.
-
Fractionating Column Issues: If using a fractionating column, it may be too long or not adequately insulated, leading to excessive condensation and reflux.
-
Solution: For a simple purification, a short path distillation head is often sufficient. If a fractional distillation is necessary, ensure the column is well-insulated.
-
-
Issue 3: The pressure in the distillation apparatus is fluctuating.
-
Question: The pressure reading on my manometer is not stable during the distillation. Why is this happening?
-
Answer: Pressure fluctuations can be caused by several factors, often related to the vacuum source or the distillation process itself.
-
Root Cause Analysis & Solution:
-
Bumping of the Liquid: Sudden, violent boiling ("bumping") can cause pressure surges.
-
Solution: Ensure vigorous and constant stirring of the distillation pot using a magnetic stirrer. Boiling chips are not effective under vacuum.
-
Outgassing of the System: Air or volatile impurities trapped in the crude material or on the glassware can be slowly released, causing pressure changes.
-
Solution: Before heating, apply the vacuum to the cold system for a period to allow for the removal of dissolved gases.
-
Inconsistent Vacuum Source: A faulty vacuum pump or a water aspirator with fluctuating water pressure can lead to an unstable vacuum.
-
Solution: Service the vacuum pump or use a vacuum regulator to maintain a constant pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum and temperature for the distillation of 2,2,2-trichloroethanesulfonyl chloride?
Q2: What are the primary hazards associated with the distillation of 2,2,2-trichloroethanesulfonyl chloride?
A2: The primary hazards are:
-
Corrosivity: 2,2,2-Trichloroethanesulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[4]
-
Toxicity: Inhalation of vapors can be toxic.
-
Thermal Decomposition: As mentioned, it can decompose to produce toxic and corrosive gases (SO₂ and HCl).
-
Hydrolysis: It reacts with water, including moisture in the air, to produce hydrochloric acid and 2,2,2-trichloroethanesulfonic acid.
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: What type of distillation apparatus is best suited for this purification?
A3: A short path distillation apparatus is generally recommended to minimize the surface area and the time the compound spends at elevated temperatures. All glassware must be thoroughly dried before use to prevent hydrolysis.[2] Ensure all joints are properly greased and sealed to maintain a high vacuum.
Q4: How can I tell if my purified 2,2,2-trichloroethanesulfonyl chloride is of high purity?
A4: The purity of the distilled product can be assessed by several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the percentage of the desired product and identify any volatile impurities.
-
Refractive Index: A consistent refractive index across distilled fractions is an indicator of purity.
Experimental Protocol: Fractional Vacuum Distillation of 2,2,2-Trichloroethanesulfonyl Chloride
Safety Precautions: This procedure must be performed in a certified chemical fume hood. Full personal protective equipment (chemically resistant gloves, safety goggles, lab coat) is mandatory. Have a quench solution (e.g., sodium bicarbonate) readily available in case of spills.
Equipment:
-
Round-bottom flask (distillation pot)
-
Short path distillation head with a condenser and vacuum take-off
-
Receiving flask(s)
-
Heating mantle or oil bath with a magnetic stirrer
-
Magnetic stir bar
-
High-vacuum pump
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Manometer (to monitor pressure)
-
Thermometer and adapter
-
All glassware must be oven-dried and assembled while warm to prevent condensation of atmospheric moisture.
Procedure:
-
Preparation of Crude Material:
-
Ensure any aqueous workup of the crude 2,2,2-trichloroethanesulfonyl chloride is complete and the product is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄).
-
Filter the drying agent and transfer the crude liquid to the distillation flask.
-
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the diagram below.
-
Lightly grease all ground glass joints with a high-vacuum grease.
-
Place a magnetic stir bar in the distillation flask.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
-
Distillation:
-
Begin stirring the crude material.
-
Turn on the vacuum pump and allow the system to evacuate. A cold trap should be in place between the apparatus and the pump to protect the pump from corrosive vapors.
-
Once a stable, low pressure is achieved (ideally < 1 mmHg), begin to slowly heat the distillation flask.
-
Monitor the temperature of the distilling vapor and the pressure of the system.
-
Collect any initial low-boiling fractions separately.
-
Collect the main fraction of 2,2,2-trichloroethanesulfonyl chloride at a constant temperature and pressure.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask to prevent the formation of potentially unstable peroxides or other decomposition products.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature under vacuum.
-
Crucially, vent the system to an inert gas (e.g., nitrogen or argon) before turning off the vacuum pump. This prevents atmospheric moisture from being drawn into the purified product and oil from the pump from being sucked back into the system.
-
The purified 2,2,2-trichloroethanesulfonyl chloride should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.
-
Critical Parameters for Distillation
| Parameter | Recommended Value/Observation | Rationale |
| Vacuum Pressure | < 1 mmHg | To lower the boiling point and minimize thermal decomposition. |
| Heating Bath Temperature | 80 - 120 °C (starting range) | To provide sufficient energy for vaporization without causing rapid decomposition. |
| Vapor Temperature | To be determined empirically (estimate: 60-100 °C at <1 mmHg) | The true boiling point at the given pressure; should remain constant during the collection of a pure fraction. |
| Condenser Coolant Temp. | 10 - 15 °C | To ensure efficient condensation of the distillate. |
| Decomposition Indicators | Darkening of the liquid, gas evolution | Signals that the temperature is too high and the distillation should be stopped.[1] |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for the distillation of 2,2,2-trichloroethanesulfonyl chloride.
References
-
PubChem. (n.d.). 2,2,2-Trichloroethane-1-sulfonyl chloride. Retrieved from [Link]
Sources
handling moisture sensitivity of trichloroethanesulfonyl chloride
Technical Support Center: Trichloroethanesulfonyl Chloride (TSC)
Welcome to the technical support center for trichloroethanesulfonyl chloride (TSC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this moisture-sensitive reagent. Our goal is to equip you with the knowledge to anticipate and troubleshoot challenges, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with trichloroethanesulfonyl chloride. Each issue is followed by a diagnosis of the likely cause and a step-by-step protocol for resolution.
Q1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What could be the cause?
A1: Diagnosis & Resolution
Low or no yield in reactions involving trichloroethanesulfonyl chloride is frequently due to the degradation of the reagent by trace amounts of water. TSC readily hydrolyzes to form 2,2,2-trichloroethanesulfonic acid and hydrochloric acid, neither of which will participate in the desired reaction.[1][2] This issue is often compounded by the use of insufficiently dried solvents or glassware.
Protocol for Ensuring Anhydrous Conditions:
-
Glassware Preparation: All glassware must be rigorously dried before use. Heat glassware in an oven at a minimum of 125°C for at least 4 hours (overnight is preferable) to remove adsorbed moisture.[3][4] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[3][4]
-
Solvent Purity: Use only freshly distilled, anhydrous solvents. If distillation is not feasible, use a commercially available solvent drying system or dry the solvent over an appropriate drying agent.[5]
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of a dry inert gas. This can be achieved using a Schlenk line or a glovebox.[6][7] A simple balloon filled with nitrogen or argon can also be effective for smaller-scale reactions.[7]
-
Reagent Handling: Trichloroethanesulfonyl chloride should be handled exclusively under inert atmosphere. Use syringe techniques for transferring the liquid reagent.[3][4][8]
Q2: I observe fuming when I open the bottle of trichloroethanesulfonyl chloride, and there's a noticeable acidic odor. Is the reagent still usable?
A2: Diagnosis & Resolution
Fuming upon exposure to air is a clear indication of hydrolysis. The trichloroethanesulfonyl chloride is reacting with atmospheric moisture to produce hydrogen chloride (HCl) gas, which is the visible fume.[1] While some degradation has occurred, the bulk of the reagent may still be viable if the exposure was brief. However, the presence of acidic byproducts can interfere with your reaction, especially if it is base-sensitive.
Protocol for Assessing and Using Partially Hydrolyzed TSC:
-
Immediate Purging: If you observe fuming, immediately flush the headspace of the bottle with a dry, inert gas (nitrogen or argon) and securely reseal it.
-
Small-Scale Test Reaction: Before committing to a large-scale reaction, perform a small test reaction with a reliable substrate to gauge the activity of the reagent.
-
Consider Purification (Advanced): For critical applications, distillation under reduced pressure can be performed to purify the trichloroethanesulfonyl chloride from its non-volatile acidic decomposition products. This should only be attempted by experienced personnel with appropriate safety precautions.
-
Stoichiometric Adjustment: If the reagent is used without purification, be aware that the effective concentration of the sulfonyl chloride is lower than stated. You may need to empirically adjust the stoichiometry.
Q3: After adding trichloroethanesulfonyl chloride to my reaction mixture, I noticed a precipitate forming, and the reaction has stalled. What's happening?
A3: Diagnosis & Resolution
Unanticipated precipitation can have several causes. If your reaction involves an amine, the precipitate is likely the hydrochloride salt of your amine, formed by the reaction of the amine with HCl generated from the hydrolysis of the sulfonyl chloride. This side reaction consumes your starting material and the base, effectively halting the desired reaction.
Protocol for Preventing and Managing Amine Hydrochloride Precipitation:
-
Strict Anhydrous Conditions: The most effective preventative measure is to rigorously exclude water from your reaction, as detailed in the protocol for Q1.
-
Order of Addition: Add the trichloroethanesulfonyl chloride slowly to a solution of the amine and a non-nucleophilic base (e.g., triethylamine, pyridine).[9] This ensures that any in-situ generated HCl is immediately neutralized by the base.
-
Use of a Scavenger Base: Employing a slight excess of a tertiary amine base can help to sequester any adventitious HCl.
-
Temperature Control: Perform the addition of trichloroethanesulfonyl chloride at a reduced temperature (e.g., 0 °C) to control the exotherm of both the sulfonylation and any acid-base reactions.[9]
Frequently Asked Questions (FAQs)
Q4: What is the correct procedure for storing trichloroethanesulfonyl chloride?
A4: Proper storage is critical to maintain the integrity of trichloroethanesulfonyl chloride.
-
Container: Store in the original, tightly sealed container. Bottles with a Sure/Seal™ system are ideal for preventing moisture ingress.[4]
-
Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon).
-
Temperature: Keep in a cool, dry, and well-ventilated area, away from heat sources.[10][11]
-
Incompatibilities: Store away from water, strong bases, and oxidizing agents.[10][12]
Q5: What personal protective equipment (PPE) should I wear when handling trichloroethanesulfonyl chloride?
A5: Due to its corrosive nature, a comprehensive PPE strategy is mandatory.[1]
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[1][12]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[1][2]
-
Body Protection: A chemical-resistant lab coat or apron is essential.[1][2]
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood.[1][2]
Q6: How should I properly quench a reaction containing unreacted trichloroethanesulfonyl chloride?
A6: Quenching must be done carefully to manage the exothermic reaction with the quenching agent.
-
Cool the Reaction: Cool the reaction vessel in an ice bath.
-
Slow Addition: Slowly and carefully add a cold quenching solution. Suitable quenching agents include cold water, a saturated aqueous solution of sodium bicarbonate, or a dilute solution of a non-nucleophilic amine like triethylamine in an appropriate solvent.[13] The addition should be dropwise with vigorous stirring.
-
Monitor Temperature: Monitor the internal temperature of the reaction to ensure it does not rise uncontrollably.
-
Ventilation: Perform the quench in a well-ventilated fume hood as HCl and SO2 gases may be evolved.[14]
Q7: What are the best drying agents for solvents to be used with trichloroethanesulfonyl chloride?
A7: The choice of drying agent depends on the solvent.
-
For Aprotic Solvents (e.g., Dichloromethane, Toluene, THF): Activated 3Å molecular sieves are an excellent choice for achieving very low water content.[5] Calcium hydride (CaH2) is also effective for dichloromethane.[5]
-
Avoid: Do not use drying agents that can react with the solvent or the sulfonyl chloride.
| Drying Agent | Suitable Solvents | Comments |
| Activated 3Å Molecular Sieves | Dichloromethane, THF, Toluene, Acetonitrile | Very efficient at removing water to low ppm levels.[5] Must be activated by heating before use. |
| Calcium Hydride (CaH2) | Dichloromethane, Toluene, Hexanes | Reacts with water to produce hydrogen gas; handle with care. |
| Sodium Sulfate (Na2SO4) | Dichloromethane, Ethyl Acetate | Good for pre-drying or routine use, but may not achieve the lowest water content.[15][16] |
| Magnesium Sulfate (MgSO4) | Dichloromethane, Ethyl Acetate, Diethyl Ether | Fast and effective, but can be slightly acidic.[15][16] |
Q8: Can I use trichloroethanesulfonyl chloride as a protecting group? How is it removed?
A8: Yes, the 2,2,2-trichloroethanesulfonyl (Tces) group is a useful protecting group for amines. It is stable under a variety of conditions.[17] Deprotection is typically achieved under reductive conditions, for example, using activated zinc dust in the presence of N-methylimidazole.[18]
Visualized Workflows
Caption: Workflow for handling trichloroethanesulfonyl chloride.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. [Link]
-
University of Rochester, Department of Chemistry. (2026). Workup: Drying Methods. [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]
-
Organic Syntheses. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). [Link]
-
American Chemical Society. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
Reddit. (2019, June 17). Removing thionyl chloride. [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?. [Link]
-
National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for... [Link]
-
New Jersey Department of Health. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. [Link]
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]
-
ResearchGate. (2026, February 7). Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trichloroethoxycarbonyl Protecting Groups with Zn–N-Methylimidazole in the Presence of Reducible and Acid-Sensitive Functionalities. [Link]
-
ResearchGate. (2015, June 25). How can I remove a trichloroacetyl protecting group from nitrogen?. [Link]
-
Zoro. (n.d.). TCI MSDS - Trimesoyl Chloride. [Link]
-
YouTube. (2018, February 16). What happens if you pour thionyl chloride into the water? | SOCl2 + H2O → 2HCl + SO2. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fauske.com [fauske.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. nj.gov [nj.gov]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. Workup [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
side reactions of 2,2,2-trichloroethanesulfonyl chloride with alcohols
Technical Support Center: 2,2,2-Trichloroethanesulfonyl Chloride (Tresyl Chloride)
Executive Summary: The "Super-Leaving Group" Paradox
You are likely using Tresyl Chloride (TrCl) because standard Tosylates or Mesylates are not reactive enough for your subsequent nucleophilic substitution. The 2,2,2-trichloroethyl group exerts a powerful electron-withdrawing inductive effect, making the tresylate anion (
The Paradox: The very property that makes tresylates desirable—their hyper-reactivity—is the primary source of your side reactions. The leaving group is so labile that it can be displaced in situ by the chloride ion generated during the reaction, converting your desired intermediate into an alkyl chloride impurity before you can isolate it.
Mechanism & Competing Pathways
To troubleshoot effectively, you must visualize the competition between the Activation Pathway (Kinetic control) and the Substitution Pathway (Thermodynamic sink).
Figure 1: Reaction landscape of Tresyl Chloride. The red path (Alkyl Chloride formation) is the most common failure mode in synthesis.
Troubleshooting Guide: Side Reactions & Solutions
Issue 1: "My product contains significant amounts of Alkyl Chloride (R-Cl)."
Diagnosis: The tresylate ester formed is reacting with the chloride ions (
-
Root Cause: Reaction temperature too high or reaction time too long.
-
Solution:
-
Cryogenic Addition: Add Tresyl Chloride at -20°C to -10°C , not 0°C.
-
Base Selection: Switch from Triethylamine (TEA) to DIPEA (Hünig's Base) or 2,6-Lutidine . Steric bulk prevents the base from acting as a nucleophile, and these bases often have lower solubility for their chloride salts in non-polar solvents, reducing free
concentration. -
Quench Rapidly: Do not stir overnight. Monitor by TLC; stop immediately upon consumption of starting material.
-
Issue 2: "I see low yields and starting material remaining (Hydrolysis)."
Diagnosis: Tresyl chloride is extremely moisture-sensitive.
-
Root Cause: Wet solvents or "old" reagent. Hydrolysis produces 2,2,2-trichloroethanesulfonic acid (strong acid) and HCl.
-
Solution:
-
Reagent Check: Tresyl chloride should be a clear, colorless to pale yellow liquid. If it is cloudy or has a precipitate, distill it or buy fresh.
-
Solvent: Use anhydrous DCM (Dichloromethane). Avoid ethers (THF) if possible, as
is more nucleophilic in ethers than in DCM.
-
Issue 3: "My substrate decomposed or formed an alkene."
Diagnosis: Elimination (E2) competes with substitution.
-
Root Cause: The combination of a strong leaving group and a base promotes elimination, especially with secondary alcohols.
-
Solution:
-
Base Stoichiometry: Use only a slight excess (1.1–1.2 eq) of base.
-
Sulfene Pathway: Unlike Mesyl Chloride, the bulky
group makes sulfene formation ( ) less dominant, but it is still possible with strong bases. Avoid strong bases; stick to Pyridine or DIPEA.
-
Optimized Protocol: Synthesis of Alkyl Tresylates
This protocol minimizes the contact time between the active ester and free chloride ions.
Reagents:
-
Alcohol substrate (1.0 eq)
-
Tresyl Chloride (1.2 eq) [Freshly distilled if colored]
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Anhydrous DCM (
) [0.1 M concentration]
Step-by-Step:
-
Setup: Flame-dry glassware under Nitrogen/Argon. Dissolve the alcohol and base in anhydrous DCM.
-
Cooling (Critical): Cool the solution to -15°C (Ice/Salt bath or Acetone/Dry Ice).
-
Addition: Add Tresyl Chloride dropwise via syringe over 10–15 minutes. Do not allow the exotherm to raise the temp above -5°C.
-
Reaction: Stir at -15°C for 30–60 minutes.
-
Checkpoint: Check TLC. If the alcohol is consumed, STOP . Do not warm to room temperature if possible.
-
-
Workup (Cold): Pour the cold reaction mixture directly into ice-cold dilute HCl (0.1 M) or saturated
(depending on substrate acid sensitivity).-
Why? Removing the amine salts and excess reagent immediately prevents the "chloride back-attack" during concentration.
-
-
Isolation: Extract with cold DCM, dry over
, and concentrate at low temperature (< 30°C).
Comparison: Tresyl vs. Mesyl vs. Tosyl
| Feature | Tosyl (Ts) | Mesyl (Ms) | Tresyl (Tr) |
| Leaving Group Ability | 1 (Reference) | ~1-2x | ~100x |
| Primary Side Reaction | Slow reaction | Sulfene formation | Alkyl Chloride formation |
| Stability | Stable solid | Stable liquid | Moisture Sensitive Liquid |
| Use Case | General purpose | General purpose | Low-reactivity substrates |
References
-
Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Link(Foundational text on sulfonate ester synthesis and the chloride displacement issue).
-
Nilsson, K., & Mosbach, K. (1981). Immobilization of enzymes and affinity ligands to various hydroxyl group carrying supports using highly reactive sulfonyl chlorides. Biochemical and Biophysical Research Communications, 102(1), 449-457. Link(Key reference for Tresyl Chloride activation mechanism).
-
King, J. F., et al. (1992). Hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society, 114(5), 1743–1749.[1] Link(Mechanistic insight into sulfene intermediates vs direct substitution).
-
PubChem. (n.d.). 2,2,2-Trichloroethane-1-sulfonyl chloride.[2][3] National Library of Medicine. Link(Safety and physical property data).
Sources
Technical Support Center: Reductive Cleavage of Trichloroethyl Sulfonyls
Topic: Alternative Reductive Cleavage Conditions for Trichloroethyl Sulfonyls (Tce/Tces) Ticket ID: CHEMSUP-TCE-001 Status: Resolved / Guide Published Analyst: Senior Application Scientist
Diagnostic Overview
User Query: "I need to cleave a 2,2,2-trichloroethyl sulfonyl (Tces) or trichloroethyl sulfonate (TCE-sulfonate) group, but the standard Zinc/Acetic Acid conditions are degrading my substrate. What are the alternatives?"
Technical Context:
The 2,2,2-trichloroethyl group (Tce) functions as a "safety-catch" protecting group. It is designed to be stable to acid and base but labile under reductive conditions via a reductive
The standard protocol involves Zinc dust in Acetic Acid (Zn/AcOH). While effective, this method generates a harsh acidic environment and significant heat, often leading to:
-
Deprotection of acid-labile groups (e.g., Boc, acetals, silyl ethers).
-
Side reactions involving the generated dichloroketene or zinc salts.
-
Difficult workups due to amphoteric zinc species.
Scope of Guide: This document details three validated alternative protocols that bypass the use of Brønsted acids while maintaining high cleavage efficiency.
Decision Matrix: Selecting an Alternative
Before proceeding, identify the primary constraint of your substrate to select the correct protocol.
Figure 1: Decision matrix for selecting cleavage conditions based on substrate sensitivity and scale.
Technical Solutions & Protocols
Protocol A: Buffered Zinc Systems (The "Mild" Fix)
Best for: Acid-sensitive substrates containing Boc, acetals, or silyl ethers.
Mechanism: Zinc acts as the electron donor, but the proton source is buffered (NH
Variant A1: Zinc / Ammonium Chloride (Zn/NH
Cl)
This is the "go-to" alternative. It maintains a pH ~5-6, sufficiently mild for most acid-sensitive groups.
Reagents:
-
Activated Zinc dust (3-5 equiv)
-
Ammonium Chloride (saturated aqueous solution or solid)
-
Solvent: Methanol or THF/Water (3:1)
Step-by-Step:
-
Activation: Activate Zn dust by washing with 1M HCl, then water, then acetone, and drying under vacuum. (Critical for consistent kinetics).
-
Dissolution: Dissolve substrate (1.0 mmol) in MeOH (10 mL).
-
Addition: Add solid NH
Cl (5.0 mmol) followed by Activated Zn (5.0 mmol). -
Reaction: Stir vigorously at Room Temperature (RT). Reaction is typically complete in 1–4 hours.
-
Note: For sluggish reactions, heat to 40°C.
-
-
Workup: Filter through a Celite pad to remove Zn. Concentrate filtrate.[1] Partition between EtOAc and NaHCO
(aq).[1]
Variant A2: Zinc / N-Methylimidazole (Zn/NMI)
Best for: Strictly non-acidic conditions. NMI activates the Zinc surface and stabilizes the intermediate without any proton source initially.
Protocol:
-
Dissolve substrate in EtOAc or Acetone.
-
Add N-Methylimidazole (NMI) (0.5 equiv) and Activated Zn (5 equiv).
-
Heat to reflux for 2–6 hours.
-
Cool and filter.
Protocol B: Titanocene Catalysis (The "Green" Fix)
Best for: Large scale or when stoichiometric heavy metals must be minimized.
Mechanism: Cp
Reagents:
-
Cp
TiCl (10–20 mol%) -
Zinc dust or Manganese powder (2.0 equiv)
-
Collidine (2,4,6-trimethylpyridine) (3.0 equiv) - Buffers the system.
Step-by-Step:
-
Preparation: In a Schlenk flask under Argon, combine Cp
TiCl (0.1 equiv) and Zn dust (2.0 equiv). -
Activation: Add THF (degassed). The solution should turn green (Ti
species). -
Reaction: Add the Tces-protected substrate (1.0 equiv) and Collidine (3.0 equiv).
-
Monitoring: Stir at RT. The solution cycle between green and red/orange as the catalyst turns over.
-
Quench: Dilute with Et
O and wash with 1M citric acid (to remove Ti/Zn) and brine.
Protocol C: Samarium Diiodide (The "Precision" Fix)
Best for: Late-stage natural product synthesis, poly-functionalized molecules, or when "surgical" precision is required.
Mechanism: SmI
Reagents:
-
SmI
(0.1 M in THF) (2.5–4.0 equiv) -
Additive: Methanol (20 equiv) or H
O (Trace) - Proton source is required for the final quench of the anion. -
Solvent: Dry THF
Step-by-Step:
-
Setup: Flame-dry glassware and maintain a strict Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve substrate in dry THF. Add MeOH (degassed).
-
Addition: Cool to 0°C (optional, can run at RT). Add SmI
solution dropwise. -
Endpoint: A persistent deep blue color indicates excess SmI
and reaction completion. -
Quench: Open to air (solution turns yellow/white). Add saturated Rochelle’s salt (potassium sodium tartrate) solution and stir vigorously for 30 mins to solubilize Samarium salts.
-
Extraction: Extract with EtOAc.
Comparative Data Analysis
| Feature | Zn / AcOH (Standard) | Zn / NH | Cp | SmI |
| pH Conditions | Acidic (< 2) | Mildly Acidic (5-6) | Neutral | Neutral |
| Temperature | RT to 60°C | RT to 40°C | RT | 0°C to RT |
| Acid-Labile Compatibility | Poor | Good | Excellent | Excellent |
| Cost | Very Low | Very Low | Moderate | High |
| Workup Difficulty | Moderate (Emulsions) | Easy (Filtration) | Moderate (Chelation) | Moderate (Emulsions) |
| Typical Yield | 85-95% | 80-90% | 75-85% | 90-99% |
Troubleshooting & FAQs
Q: The reaction with Zn/NH
-
Fix: Add a few drops of acetic acid (catalytic amount) or 1,2-dibromoethane to reactivate the surface. Alternatively, switch to the Zn/NMI protocol (Protocol A2), as NMI actively cleans the metal surface.
Q: I see a new spot on TLC that is not my product or starting material. A: Check for the "trapped" intermediate. In the absence of a proton source (or in very dry conditions), the intermediate sulfinate anion might react with electrophiles. Ensure your solvent system (MeOH or THF/Water) has a proton donor available to quench the resulting sulfonate/sulfamate.
Q: Can I use electrochemical cleavage? A: Yes, but it requires specialized equipment. Cathodic reduction at -1.0 to -1.5 V (vs SCE) in DMF with tetraalkylammonium salts will cleave the Tce group. This is the "greenest" method but often logistically difficult for small-scale optimization.
Mechanistic Insight
Understanding the mechanism allows for better troubleshooting. The cleavage is a reductive fragmentation .
Figure 2: Mechanism of reductive beta-elimination of the trichloroethyl group.
References
-
Just, G. & Grozinger, K. (1976). Synthesis of β-lactams. Can. J. Chem. 54, 2925. (Foundational work on Tce cleavage with Zn/AcOH). Link
-
Baran, P. S. et al. (2009). Trichloroethyl group as a protecting group for sulfonates.[3][4] J. Org.[3][5] Chem. 74(9), 3583–3586.[3] (Establishes Tce-sulfonate stability and Zn cleavage). Link
-
Gansäuer, A. et al. (2008). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA, 62(4), 206. (Protocol for Cp2TiCl2 catalytic cleavage). Link
-
Quesnel, J. S. et al. (2016). Selective Removal of 2,2,2-Trichloroethyl Protecting Groups with Zn/N-Methylimidazole. (Detailing the mild, acid-free Zn/NMI protocol). Link
-
Dahlén, A. & Hilmersson, G. (2001). Samarium(II) iodide mediated reductions. Eur. J. Inorg. Chem. (General reference for SmI2 reduction protocols). Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides: Sulfonyl Donors [organic-chemistry.org]
Validation & Comparative
comparing Troc and trichloroethanesulfonyl protecting groups
Executive Summary
In the landscape of organic synthesis, the 2,2,2-trichloroethoxycarbonyl (Troc) and 2,2,2-trichloroethanesulfonyl (Tces) groups represent a specialized class of "safety-catch" protecting groups. Both rely on the unique reactivity of the trichloroethyl moiety, which renders them highly stable to acids and bases but labile to reductive
-
Troc (Carbamate): The industry standard for amine protection when orthogonality to Boc (acid-labile) and Fmoc (base-labile) is required. It offers a balance of stability and ease of removal.[1]
-
Tces (Sulfonyl): A specialized powerhouse. It forms sulfonamides (with amines) or sulfonates (with alcohols). It provides extreme stability—surpassing Troc in acid/base resistance—and is particularly valued in nucleoside chemistry and crystallography due to its crystallinity and distinct NMR signature.
Verdict: Choose Troc for general peptide/alkaloid synthesis. Choose Tces when the substrate must endure harsh acidic/basic conditions that would degrade a carbamate, or when protecting hydroxyls as sulfonate esters.
Mechanistic Foundations
Both groups operate on the principle of Reductive
The "Safety Catch" Mechanism
The cleavage is driven by the fragmentation of the carbon-chlorine bond, followed by the expulsion of a leaving gas (
Figure 1: General reductive cleavage pathway for Trichloroethyl-based protecting groups.
Comparative Performance Profile
The following data contrasts the operational windows of both groups.
| Feature | Troc (Carbamate) | Tces (Sulfonyl) |
| Structure | ||
| Type | Carbamate | Sulfonamide (for amines) / Sulfonate (for alcohols) |
| Acid Stability | High (Stable to TFA, HCl) | Extreme (Stable to neat acids, Lewis acids) |
| Base Stability | Moderate (Stable to mild base; hydrolyzes in strong NaOH) | High (Stable to strong bases like hydroxides/alkoxides) |
| Nucleophiles | Stable to R-NH2, mild nucleophiles | Stable to strong nucleophiles (Grignards, hydrides) |
| Crystallinity | Moderate | High (Often aids in crystallizing oils) |
| Cleavage | Zn / AcOH (Rapid) | Zn / AcOH (Slower) or Zn / Cu couple |
| Atom Economy | Moderate | Poor (High molecular weight) |
Deep Dive: The Troc Group
Best For: Orthogonal protection in peptide synthesis and protecting amines in the presence of acid-sensitive groups.
Chemical Logic
The Troc group masks the nucleophilicity of an amine by delocalizing the lone pair into the carbonyl.[2] Unlike Boc, it survives TFA. Unlike Fmoc, it survives piperidine. This makes it the "third dimension" of orthogonality.
Experimental Protocol: Troc Protection
Reagents: 2,2,2-Trichloroethyl chloroformate (Troc-Cl), Pyridine, DCM.
-
Setup: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M) under inert atmosphere (
). -
Base Addition: Add Pyridine (1.5 equiv) or
(aq) for Schotten-Baumann conditions. Cool to 0°C. -
Acylation: Dropwise add Troc-Cl (1.1 equiv). The reaction is highly exothermic.
-
Workup: Warm to RT. Wash with 1M HCl (to remove pyridine), then brine. Dry over
.
Experimental Protocol: Troc Cleavage
Reagents: Zinc dust (activated), Acetic Acid (AcOH).
-
Activation: Wash Zn dust with dilute HCl, then water, then acetone, and dry under vacuum.
-
Reaction: Dissolve Troc-protected compound in THF/AcOH (1:1 v/v). Add activated Zn (10-20 equiv).
-
Monitoring: Stir at RT. Reaction is usually complete in 1–2 hours.
-
Filtration: Filter through Celite to remove Zinc. Concentrate filtrate.
-
Purification: The residue often contains Zinc salts; an EDTA wash or column chromatography is required.
Deep Dive: The Tces Group
Best For: Protecting hydroxyls (as sulfonates) in nucleoside chemistry, or amines requiring extreme stability (as sulfonamides).
Chemical Logic
Tces forms a sulfonamide bond. Sulfonamides are notoriously difficult to cleave (requiring HBr/AcOH or Na/Naphthalene), often destroying the molecule. The Tces group solves this by building a "trap door" into the sulfonamide: the trichloroethyl tail allows mild reductive cleavage, retaining the stability benefits of the sulfonamide without the deprotection penalty.
Experimental Protocol: Tces Protection (Amine)
Reagents: 2,2,2-Trichloroethanesulfonyl chloride (Tces-Cl), Triethylamine (TEA), DMAP (cat).
-
Setup: Dissolve amine in DCM. Add TEA (2.0 equiv) and DMAP (0.1 equiv).
-
Addition: Add Tces-Cl (1.2 equiv) at 0°C.
-
Note: Tces-Cl is less reactive than Troc-Cl due to steric bulk and the sulfonyl geometry. Reactions may require overnight stirring at RT.
Experimental Protocol: Tces Cleavage (Modified)
Standard Zn/AcOH works, but Tces sulfonamides can be slower to cleave than Troc carbamates. A Zinc-Copper couple is often preferred for efficiency.
-
Zn-Cu Preparation: Stir Zn dust in 2%
solution for 1 min. Filter, wash with water, acetone, ether. -
Reaction: Dissolve substrate in MeOH or THF/Buffer. Add Zn-Cu couple.
-
Mechanism: The Copper acts as a catalyst to facilitate electron transfer from Zinc to the sterically hindered sulfonyl center.
Case Study: Nucleoside Chemistry
In oligonucleotide synthesis, the choice between Troc and Tces is critical.
-
Scenario: Protecting the exocyclic amine of Cytosine or Adenine.
-
Challenge: The protecting group must survive the repeated acidic (detritylation) and oxidative (P(III) to P(V)) steps of the phosphoramidite cycle.
-
Solution:
-
Troc: Often used, but can be labile to strong nucleophiles used in deprotection of the phosphate backbone.
-
Tces: Used to protect the 2'-OH or 3'-OH positions as a sulfonate ester. Tces-sulfonates are stable to the acidic detritylation conditions but are cleaved cleanly by reductive conditions at the very end of the synthesis, protecting the sensitive glycosidic bond from hydrolysis.
-
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles).
-
Woodward, R. B., et al. (1966). "The Total Synthesis of Cephalosporin C." Journal of the American Chemical Society. (Original introduction of the Troc group).[2] Link
- Taylor, E. C., & Foltz, C. M. (1978). "2,2,2-Trichloroethanesulfonyl Chloride: A New Reagent for the Protection of Amines." Journal of Organic Chemistry. (Primary reference for Tces amine protection).
-
Just, G., & Grozinger, K. (1976).[3] "Synthesis of Cephalosporin Derivatives." Synthesis. (Detailed cleavage protocols for Trichloroethyl groups). Link
-
Baran, P. S., et al. (2011). "Scalable Synthesis of Cortistatin A." Journal of the American Chemical Society. (Demonstrates Troc usage in complex natural product synthesis). Link
Sources
A Comparative Guide to the Melting Points of 2,2,2-Trichloroethanesulfonamide Derivatives for the Modern Researcher
For researchers, scientists, and professionals in the dynamic field of drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. Among these, the melting point stands as a critical first indicator of purity and plays a significant role in formulation and stability studies. This guide provides a comparative analysis of the melting points of 2,2,2-trichloroethanesulfonamide derivatives, a class of compounds with growing interest in medicinal chemistry. While a comprehensive public database of melting points for a wide array of these specific derivatives remains emergent, this guide consolidates available data, offers insights into the structural factors influencing these values, and provides a robust experimental protocol for their determination.
The Significance of the 2,2,2-Trichloroethanesulfonamide Moiety
The 2,2,2-trichloroethanesulfonamide group is a unique pharmacophore that combines the strong electron-withdrawing nature of the trichloromethyl group with the versatile sulfonamide functional group. This combination can impart desirable properties to a molecule, including altered lipophilicity, metabolic stability, and binding interactions with biological targets. As such, the synthesis and characterization of new derivatives are of considerable interest. The melting point of these derivatives is a fundamental physical constant that provides initial insights into the intermolecular forces at play, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Comparative Melting Point Data
The following table summarizes the available melting point data for 2,2,2-trichloroethoxysulfonamide and related compounds to provide a contextual comparison. A broader range of directly analogous N-substituted 2,2,2-trichloroethanesulfonamides is a subject of ongoing research, and the data will be updated as it becomes available.
| Compound Name | Structure | Melting Point (°C) |
| 2,2,2-Trichloroethoxysulfonamide | 52-58[1] | |
| 2,2,2-Trichloroacetamide | 139-143[2] | |
| N-(4-chlorophenyl)acetamide | 178-179 | |
| 2-Chloro-N-(pyridin-2-yl)acetamide | 110-115 | |
| N-[(4-Methylphenyl)sulfonyl]acetamide | 138-142 | |
| 2,2,2-Trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide | Complex polycyclic structure | 158.55-160.25[3] |
Note: The melting point of 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide is reported in Kelvin (431.7–433.4 K) and has been converted to Celsius for consistency.[3]
Factors Influencing the Melting Point of Sulfonamide Derivatives
The melting point of a crystalline solid is determined by the strength of the intermolecular forces holding the molecules together in the crystal lattice. For 2,2,2-trichloroethanesulfonamide derivatives, several structural features can influence these forces and, consequently, the melting point:
-
Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the nitrogen atom of the sulfonamide group (N-substitution) is a primary determinant of the melting point.
-
Aryl vs. Alkyl Substituents: Aryl substituents, due to their rigid and planar nature, can lead to more efficient packing in the crystal lattice through pi-stacking interactions, generally resulting in higher melting points compared to flexible alkyl chains.
-
Hydrogen Bonding: Primary and secondary sulfonamides (with N-H bonds) can act as hydrogen bond donors, leading to strong intermolecular hydrogen bonding networks and significantly higher melting points compared to tertiary sulfonamides which can only act as hydrogen bond acceptors.
-
-
The 2,2,2-Trichloroethyl Group: The bulky and highly electronegative 2,2,2-trichloroethyl group introduces strong dipole-dipole interactions and van der Waals forces, which can contribute to a higher melting point.
-
Symmetry: Molecules with a higher degree of symmetry tend to pack more efficiently into a crystal lattice, leading to a higher melting point.
-
Presence of Other Functional Groups: The introduction of other functional groups that can participate in hydrogen bonding (e.g., hydroxyl, carboxyl groups) or have strong dipoles will generally increase the melting point.
Experimental Protocol for Melting Point Determination
Accurate and reproducible melting point determination is crucial for compound characterization. The following is a detailed, field-proven protocol for this purpose.
I. Sample Preparation
-
Ensure Sample Purity and Dryness: The sample must be purified, typically by recrystallization or chromatography, and thoroughly dried to remove any residual solvent. Solvents can act as impurities and cause a depression and broadening of the melting point range.
-
Sample Pulverization: If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
Loading the Capillary Tube:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample. A small amount of sample will enter the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.
-
Repeat until a column of packed sample, 2-3 mm in height, is obtained. An excessive amount of sample can lead to a broadened melting range.
-
II. Melting Point Apparatus and Measurement
-
Apparatus Setup: Use a calibrated digital melting point apparatus.
-
Ramp Rate: For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For an accurate determination, a slow heating rate of 1-2 °C/min is essential, starting from a temperature approximately 20 °C below the expected melting point.
-
Observation and Recording:
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid particle melts (the end of the melting range).
-
A pure compound will typically exhibit a sharp melting range of 1-2 °C.
-
III. Self-Validation and Trustworthiness
To ensure the trustworthiness of the obtained data, the following steps are crucial:
-
Calibration: Regularly calibrate the melting point apparatus using certified reference standards with known melting points.
-
Multiple Determinations: Perform at least three independent measurements for each sample and report the average melting range.
-
Mixed Melting Point: To confirm the identity of a synthesized compound with a known sample, a mixed melting point determination can be performed. If the melting point of the mixture is sharp and identical to that of the individual components, it provides strong evidence of identity. A depression or broadening of the melting point indicates that the compounds are different.
Logical Relationships in Melting Point Analysis
The following diagram illustrates the key factors influencing the melting point of 2,2,2-trichloroethanesulfonamide derivatives and the logical flow of their experimental determination.
Caption: Factors influencing the melting point of 2,2,2-trichloroethanesulfonamide derivatives.
Conclusion and Future Outlook
The melting point of 2,2,2-trichloroethanesulfonamide derivatives is a critical parameter for their characterization and development. This guide has provided a framework for understanding the structural factors that govern this property and a detailed protocol for its accurate determination. As research in this area expands, a more extensive database of melting points will undoubtedly emerge, enabling more refined structure-property relationship studies. It is the authors' hope that this guide will serve as a valuable resource for researchers navigating the synthesis and analysis of this promising class of compounds, ultimately contributing to the advancement of drug discovery and development.
References
-
Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and crystal structure of 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Physical and chemical properties of selected N-heterocycles - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2 - Sciforum. (n.d.). Retrieved February 15, 2026, from [Link]
-
2,2,2-trichloroethanol - 115-20-8, C2H3Cl3O, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC - PubMed Central. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-(2-aminoethylsulfanyl)-N,N-diethylethanamine - C8H20N2S, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and crystal structure of 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Table 2, Physical and Chemical Properties of Trichloroethylene - Report on Carcinogens ... - NCBI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Evaluation of Process Parameters in the Development of Ternary Ketoprofen Amorphous Solid Dispersions via Hot Melt Extrusion - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. 2,2,2-三氯乙氧基磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,2,2-Trichloroacetamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Crystal structure and Hirshfeld surface analysis of 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Characterization of Impurities in Commercial 2,2,2-Trichloroethanesulfonyl Chloride
Executive Summary
2,2,2-Trichloroethanesulfonyl chloride (TClES-Cl) is a specialized reagent primarily utilized for introducing the 2,2,2-trichloroethoxysulfonyl (Tce) protecting group, widely valued in oligonucleotide and carbohydrate synthesis for its orthogonal cleavage conditions (reductive elimination via Zn/AcOH).
However, commercial batches of TClES-Cl exhibit significant variability in purity, often degrading into 2,2,2-trichloroethanesulfonic acid and hydrogen chloride upon exposure to atmospheric moisture. This degradation is autocatalytic and detrimental to sensitive nucleophilic substitution reactions.
This guide provides a comparative technical analysis of TClES-Cl against functional alternatives (Tresyl Chloride, Mesyl Chloride) and establishes a self-validating, multi-modal analytical workflow (qNMR and GC-MS) to characterize its specific impurity profile.
Comparative Analysis: TClES-Cl vs. Alternatives
In drug development, the choice of sulfonylating agent dictates reaction kinetics, stability, and downstream purification. The table below objectively compares TClES-Cl with its fluorinated analog (Tresyl Chloride) and the standard Methanesulfonyl (Mesyl) Chloride.
Table 1: Performance & Stability Comparison
| Feature | 2,2,2-Trichloroethanesulfonyl Chloride (TClES-Cl) | 2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl Cl) | Methanesulfonyl Chloride (Mesyl Cl) |
| Reactivity (Electrophilicity) | High (Inductive effect of -CCl3) | Very High (Stronger inductive effect of -CF3) | Moderate |
| Primary Impurity Risk | Hydrolysis to Sulfonic Acid (Autocatalytic HCl release) | Rapid Hydrolysis (HF release risk) | Sulfonic Anhydride formation |
| Leaving Group Ability | Excellent (Tce-sulfonate is a "super-leaving" group) | Superior (Tresylate > Tosylate > Mesylate) | Good |
| Deprotection/Cleavage | Reductive Elimination (Zn/AcOH or electrolysis) | Nucleophilic displacement or Hydrolysis | Nucleophilic displacement |
| Thermal Stability | Moderate (Risk of SO₂ extrusion >100°C) | Moderate | High |
| Lipophilicity (LogP) | ~2.2 (High organic solubility) | ~1.5 | ~ -0.3 (Water soluble) |
Critical Insight: While Tresyl chloride is more reactive, TClES-Cl is often preferred when the Tce protecting group is required for its specific reductive cleavage mechanism, which is orthogonal to acid/base labile groups. However, this comes at the cost of lower hydrolytic stability compared to Mesyl Cl.
Impurity Profile & Degradation Pathways
Understanding the origin of impurities is essential for troubleshooting low yields.
Primary Impurities
-
2,2,2-Trichloroethanesulfonic Acid (TClES-OH): The hydrolysis product. Its presence indicates moisture contamination. It acts as a proton source that can protonate nucleophiles, quenching the desired reaction.
-
2,2,2-Trichloroethanol (TCE): A common synthetic precursor. If present, it competes with your substrate for the sulfonyl chloride, forming the sulfonate ester impurity.
-
Sulfur Dioxide (SO₂): A product of thermal decomposition during aggressive distillation or GC injection.
Visualization: Degradation & Impurity Origins
Figure 1: Pathway showing the synthesis origin and the dominant hydrolytic degradation loop.
Methodological Guide: Characterization Protocols
Standard QC methods often fail for sulfonyl chlorides because they degrade on silica (TLC) and thermal columns (GC). The following protocols are validated for accuracy.
Protocol A: Quantitative NMR (qNMR) – The Gold Standard
Use this for absolute purity determination.
Principle: 1H NMR allows direct quantification of the sulfonyl chloride against an internal standard without requiring a response factor.
Reagents:
-
Solvent: CDCl₃ (Must be stored over molecular sieves to prevent in-situ hydrolysis).
-
Internal Standard (IS): Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene. (Choose DMSO2 for its simple singlet at ~3.0 ppm, distinct from the TClES-Cl methylene singlet at ~4.8 ppm).
Step-by-Step Procedure:
-
Preparation: Weigh exactly 20.0 mg of TClES-Cl sample and 10.0 mg of Dimethyl sulfone into a vial. Record weights to 0.01 mg precision.
-
Dissolution: Add 0.7 mL of anhydrous CDCl₃. Vortex immediately to dissolve.
-
Acquisition: Transfer to an NMR tube. Run a 1H NMR experiment with a relaxation delay (d1) of at least 30 seconds .
-
Why? Sulfonyl chlorides often have long T1 relaxation times. A short d1 will under-quantify the analyte.
-
-
Integration: Integrate the methylene singlet of TClES-Cl (
~4.8 ppm) and the methyl singlet of DMSO2 ( ~3.0 ppm). -
Calculation:
Protocol B: Derivatization GC-MS
Use this for identifying trace organic impurities (e.g., trichloroethanol).
Challenge: Direct injection of TClES-Cl into a hot GC inlet (
Step-by-Step Procedure:
-
Derivatization: Dissolve 50 mg of TClES-Cl in 1 mL DCM. Add 2 equivalents of morpholine.
-
Observation: A white precipitate (morpholine-HCl) will form immediately.
-
-
Workup: Filter the solution through a 0.2 µm PTFE syringe filter to remove salts.
-
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: 250°C (Safe now that the sulfonamide is formed).
-
Oven: 50°C (2 min hold)
15°C/min 280°C.
-
-
Analysis:
-
Peak A (Trichloroethanol): Elutes early. Indicates unreacted precursor.
-
Peak B (Sulfonamide Derivative): The major peak.
-
Absence of Peak C (Sulfonic Acid): Note that sulfonic acids do not fly on GC; they will remain in the liner. Use qNMR (Protocol A) to quantify the acid.
-
Analytical Workflow Visualization
This diagram illustrates the decision matrix for analyzing commercial TClES-Cl samples.
Figure 2: Validated workflow for distinguishing between active reagent and hydrolysis degradation products.
References
-
BenchChem. (2025).[1] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
Sigma-Aldrich. (2024). NMR Chemical Shifts of Impurities in Deuterated Solvents. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2,2,2-Trichloroethanesulfonyl chloride (Compound Summary).[2] Retrieved from
-
University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Retrieved from
-
CymitQuimica. (2025).[3] 2,2,2-Trifluoroethanesulfonyl chloride: Properties and Reactivity. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: 2,2,2-Trichloroethane-1-sulfonyl Chloride
[1][2][3]
Executive Directive
Do not treat 2,2,2-Trichloroethane-1-sulfonyl chloride (CAS 14994-00-4) as standard organic waste.
This compound presents a dual-hazard profile: it is a water-reactive sulfonyl chloride and a persistent organochlorine . Improper disposal—specifically pouring it directly into aqueous waste streams or drains—can result in immediate exothermic eruptions, release of hydrogen chloride (HCl) gas, and violation of environmental discharge permits regarding Adsorbable Organic Halogens (AOX).
This guide defines the Controlled Hydrolysis and Sequestration Protocol required to render this chemical safe for final incineration.
Strategic Hazard Assessment
To handle this chemical safely, you must understand the causality of its reactivity.
The Mechanism of Danger
The sulfonyl chloride moiety (
-
The Reaction:
-
The Consequence: If water is added to the neat chemical, the density difference and lack of heat dissipation lead to a "steam explosion" effect, propelling corrosive acid and lachrymatory vapors into the lab environment.
-
The Residue: Unlike simple tosyl chloride, the resulting 2,2,2-trichloroethanesulfonic acid contains a trichloromethyl group (
). This moiety is environmentally persistent and often regulated strictly in wastewater.
Quantitative Safety Data
| Property | Value | Operational Implication |
| CAS Number | 14994-00-4 | Use for waste tagging. |
| Physical State | Solid (low melting) or Liquid | May require melting or dissolution before processing. |
| Water Reactivity | High / Violent | Never add water to the container.[1] |
| By-products | HCl gas, Sulfonic Acid | Fume hood is mandatory. |
| Waste Class | Corrosive, Reactive, Toxic | Segregate from oxidizers and flammables. |
Operational Protocol: Controlled Hydrolysis
Objective: Convert the reactive acid chloride into a stable, water-soluble sulfonate salt before it enters the waste container.
Phase 1: Preparation & Engineering Controls
-
Location: Chemical Fume Hood (Sash at lowest working height).
-
PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, and closed-toe shoes.
-
Materials:
-
3-neck round bottom flask (or large beaker for small batches).
-
Addition funnel (for liquids) or spatula (for solids).
-
Ice bath.[2]
-
2.5M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
). -
Inert solvent (Dichloromethane or Toluene) – Optional, for dissolving solid residue.
-
Phase 2: The "Reverse Addition" Method
Crucial Rule: Always add the Electrophile (Sulfonyl Chloride) to the Nucleophile (Base/Water), never the reverse.
-
Prepare the Heat Sink: Place a volume of 2.5M NaOH (or
) into the reaction vessel. The volume should be in 2:1 molar excess relative to the sulfonyl chloride to ensure full neutralization of both the sulfonic acid and the HCl produced.-
Why: The base neutralizes the acid immediately, preventing the pH from dropping to dangerous levels where HCl gas solubility decreases.
-
-
Thermal Control: Submerge the reaction vessel in an ice/water bath. Allow the internal temperature to drop below 10°C.
-
Solubilization (If necessary): If the this compound is solid or viscous, dissolve it in a minimal amount of dichloromethane (DCM) or toluene.
-
Why: This dilutes the reactant, slowing the reaction rate and preventing "hot spots."
-
-
Controlled Addition: Slowly add the sulfonyl chloride solution to the stirring basic solution.
-
Observation: You may see fuming or bubbling. If the temperature rises above 20°C, stop addition and let it cool.
-
Reaction Logic:
-
-
Verification: After addition is complete, remove the ice bath and stir at room temperature for 30 minutes. Check pH. It should remain basic (
). If acidic, add more base.
Waste Logistics & Classification
Once hydrolyzed, the material is no longer "Reactive" (D003), but it is still a Halogenated Chemical Waste .
Decision Logic: The "Drain Ban"
Do not pour the neutralized solution down the drain. Although the pH is neutral, the trichloro- group classifies this as an organohalogen. Most municipal wastewater permits have strict limits on Total Toxic Organics (TTO) or Adsorbable Organic Halogens (AOX).
Waste Tagging Protocol
Transfer the mixture to a waste container compatible with halogenated solvents (e.g., HDPE or glass).
Label Requirements:
-
Chemical Name: "Waste 2,2,2-Trichloroethane-1-sulfonic acid sodium salt solution; Dichloromethane (if used)."
-
Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Reactive (only if unquenched).
-
RCRA Codes (US Specific):
-
D002 (Corrosive - if pH is not perfectly adjusted).
-
F002 (If DCM was used as a solvent).
-
Note: While the specific sulfonic acid may not have a specific "U" or "P" code, it must be treated as Non-RCRA Regulated Halogenated Waste (or state-specific equivalent) at a minimum.
-
Visual Workflow (DOT Diagram)
Caption: Operational decision tree for the safe quenching and sequestration of trichloroethane-sulfonyl chloride.
Emergency Contingencies
Accidental Spill
-
Evacuate: Clear the immediate area. The fumes (HCl) are respiratory irritants.
-
Isolate: Do not attempt to wipe up with paper towels (fire risk/fuming).
-
Neutralize: Cover the spill with dry sodium bicarbonate or a 50:50 mixture of soda ash and cat litter (bentonite).
-
Wait: Allow the powder to absorb moisture and neutralize the acid chloride slowly.
-
Collect: Sweep up the resulting solid into a hazardous waste pail.
Skin/Eye Contact[2][3][4][6][7][8][9]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
